molecular formula C8H8BrFO B1331587 2-Fluoro-3-methoxybenzyl bromide CAS No. 447463-56-1

2-Fluoro-3-methoxybenzyl bromide

Cat. No.: B1331587
CAS No.: 447463-56-1
M. Wt: 219.05 g/mol
InChI Key: AFJSFTQVPPXCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSFTQVPPXCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650494
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447463-56-1
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its reactivity, and provides essential safety information.

Chemical and Physical Properties

This compound is a substituted aromatic halide valued for its utility in introducing the 2-fluoro-3-methoxybenzyl moiety into target molecules. The presence of the fluorine atom and methoxy group can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 447463-56-1[2][3]
Molecular Formula C₈H₈BrFO[2][4]
Molecular Weight 219.05 g/mol [4][5]
Boiling Point 247.5 °C (predicted)Commercial Suppliers
Density 1.488 g/cm³ (predicted)Commercial Suppliers
Purity ≥95% to >98%[5]
Appearance Not specified (typically a solid or oil)N/A
Solubility Soluble in organic solventsGeneral Knowledge

Table 2: Spectroscopic Data References

Spectroscopic DataAvailability
¹H NMR Data available from commercial suppliers
¹³C NMR Data available from commercial suppliers
Mass Spectrometry (MS) Data available from commercial suppliers
Infrared (IR) Spectroscopy Data available from commercial suppliers

While specific spectral data is not publicly available in detail, commercial suppliers indicate its availability upon request.

Synthesis

Representative Experimental Protocol: Bromination of 2-Fluoro-3-methoxybenzyl alcohol

This procedure describes a general method for the conversion of a benzyl alcohol to a benzyl bromide using phosphorus tribromide (PBr₃).

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up cluster_4 Purification A Dissolve 2-Fluoro-3-methoxybenzyl alcohol in an anhydrous aprotic solvent (e.g., DCM, Et2O) under an inert atmosphere (N2 or Ar). B Cool the solution to 0 °C in an ice bath. A->B C Slowly add phosphorus tribromide (PBr3) (approx. 1/3 equivalent) dropwise to the cooled solution with vigorous stirring. B->C D Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC). C->D E Quench the reaction by carefully adding ice-cold water. D->E F Separate the organic layer. E->F G Wash the organic layer sequentially with saturated NaHCO3 solution and brine. F->G H Dry the organic layer over anhydrous Na2SO4 or MgSO4. G->H I Filter and concentrate the solvent in vacuo. H->I J Purify the crude product by column chromatography or distillation. I->J

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-Fluoro-3-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxybenzyl alcohol in an appropriate volume of anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (approximately 1/3 of a molar equivalent) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary application of this compound in drug discovery is to serve as an alkylating agent to introduce the 2-fluoro-3-methoxybenzyl group. This moiety can impart desirable properties to a drug candidate.

General Reaction Scheme for Nucleophilic Substitution

G Reactant This compound Product Alkylated Product Reactant->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) Nucleophile->Product Byproduct HBr

Caption: General S_N2 reaction of this compound with a nucleophile.

Common Nucleophiles and Their Products:

  • Amines (Primary and Secondary): Reaction with amines yields the corresponding N-alkylated products. These reactions are fundamental in the synthesis of a vast array of biologically active compounds.

  • Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to form thioethers.

  • Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which can then be alkylated to form ethers.

While specific examples with quantitative yields for this compound are not prevalent in the public domain, the reactivity is expected to be analogous to other substituted benzyl bromides.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves

  • Lab coat

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a valuable reagent for the introduction of a fluorinated and methoxylated benzyl moiety in the synthesis of complex organic molecules. Its utility in modifying the properties of lead compounds makes it an important tool for researchers in drug discovery and medicinal chemistry. While detailed, peer-reviewed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established reactivity of benzyl bromides. Proper handling and safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-3-methoxybenzyl bromide, a halogenated aromatic compound of increasing interest in synthetic and medicinal chemistry. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering available data on its physical characteristics, synthetic considerations, and reactivity profile.

Core Physicochemical Properties

This compound, with the CAS number 447463-56-1, is a substituted aromatic halide. The presence of the fluorine atom and the methoxy group on the benzene ring, in addition to the reactive benzyl bromide moiety, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some physical constants are readily available from chemical suppliers and databases, experimental data for properties such as melting point and specific solubility are not widely published.

PropertyValueSource(s)
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Boiling Point 247.5 °C[1]
Density 1.488 g/cm³[1]
Refractive Index 1.531[1]
Melting Point Not available
Solubility Soluble in many organic solvents.Inferred from properties of similar compounds[2]

Synthesis and Reactivity

Commonly employed brominating agents for this type of transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are known to convert primary and secondary alcohols to the corresponding bromides, typically with inversion of configuration if a chiral center is present. The reaction with PBr₃, for instance, proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

The reactivity of the benzyl bromide functional group is dominated by nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. Both Sₙ1 and Sₙ2 reaction pathways are possible for benzylic halides. The stability of the resulting benzyl carbocation, which is resonance-stabilized by the aromatic ring, can favor an Sₙ1 mechanism. However, for primary benzylic halides like this compound, the Sₙ2 pathway is often competitive or even predominant, especially with good nucleophiles. The electronic effects of the fluoro and methoxy substituents on the aromatic ring will influence the reactivity of the benzylic position towards nucleophilic attack.

Experimental Considerations

Due to the lack of a specific published protocol for the synthesis of this compound, the following section outlines a generalized experimental workflow based on established chemical principles for the bromination of a benzylic alcohol. This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis of this compound from 2-fluoro-3-methoxybenzyl alcohol

This proposed synthesis involves the conversion of the precursor alcohol to the target benzyl bromide using phosphorus tribromide.

G cluster_synthesis Synthesis Workflow start Start: 2-fluoro-3-methoxybenzyl alcohol reagents Add PBr3 (or alternative brominating agent) in an inert solvent (e.g., DCM, Et2O) at 0 °C start->reagents reaction Stir at room temperature and monitor by TLC reagents->reaction workup Quench with ice-water, separate organic layer, wash with NaHCO3(aq) and brine reaction->workup drying Dry organic layer over Na2SO4 workup->drying evaporation Remove solvent under reduced pressure drying->evaporation purification Purify crude product by column chromatography evaporation->purification product Isolated this compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Purification

Purification of the crude this compound would likely be achieved by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be a suitable starting point for elution. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analysis

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic methylene protons adjacent to the bromine atom. The ¹³C NMR would provide information on the number of unique carbon environments. While specific spectral data for this compound is not widely published, spectral databases may contain this information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would be used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum. A general GC method would involve a non-polar capillary column and a temperature gradient to ensure good separation of the product from any impurities.

G cluster_analysis Analytical Workflow sample Purified this compound nmr NMR Spectroscopy (1H, 13C) - Confirm structure sample->nmr gcms GC-MS Analysis - Assess purity - Confirm molecular weight sample->gcms data_analysis Data Analysis and Characterization nmr->data_analysis gcms->data_analysis

Caption: General analytical workflow for the characterization of this compound.

Biological Activity and Applications in Drug Development

There is currently no publicly available information regarding specific signaling pathways or direct biological activities of this compound. However, as a halogenated organic molecule and a reactive intermediate, it holds potential for use in the synthesis of novel pharmaceutical compounds. The introduction of fluorine and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Benzyl bromide derivatives are known to be lachrymators and can be irritating to the skin and mucous membranes. Therefore, appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique substitution pattern that offers potential for the development of novel chemical entities. While a complete physicochemical profile and detailed experimental protocols are not yet fully documented in the public domain, this technical guide provides a summary of the available data and outlines logical synthetic and analytical approaches. Further research is warranted to fully characterize this compound and explore its applications in medicinal chemistry and drug discovery.

References

2-Fluoro-3-methoxybenzyl Bromide: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 2-fluoro-3-methoxybenzyl bromide is available in the public domain. This guide is based on established principles of organic chemistry and data from analogous substituted benzyl bromides.

Executive Summary

This compound is a substituted aromatic halide possessing a highly reactive benzylic bromide functional group. This reactivity, stemming from the resonance stabilization of benzylic intermediates, makes it a valuable, albeit potentially unstable, building block in organic synthesis, particularly for the introduction of the 2-fluoro-3-methoxybenzyl moiety in the development of novel pharmaceutical agents and other advanced materials. This document provides a comprehensive overview of its anticipated reactivity, stability profile, and general protocols for its synthesis and use, drawing upon the known chemistry of related compounds.

Core Chemical Properties

While specific experimental data for this compound is scarce, its physical and chemical properties can be inferred from closely related structures.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C₈H₈BrFON/A
Molecular Weight 219.05 g/mol N/A
Appearance Likely a solid or high-boiling liquidAnalogy with other substituted benzyl bromides
Solubility Soluble in common organic solvents (e.g., THF, DCM, diethyl ether)General solubility of organic halides
Stability Likely sensitive to light, heat, and moistureGeneral instability of benzyl bromides

Reactivity Profile

The reactivity of this compound is dominated by the benzylic bromide. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the stability of the resulting benzylic carbocation or radical intermediate, due to resonance delocalization into the benzene ring, significantly enhances its reactivity compared to non-benzylic alkyl halides.

The electronic effects of the substituents on the aromatic ring, a fluorine atom at the 2-position and a methoxy group at the 3-position, will modulate this reactivity. The fluorine atom is an inductively withdrawing but resonance donating group, while the methoxy group is a resonance donating group. The interplay of these effects influences the stability of the intermediates and, consequently, the reaction rates.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

  • S(_N)2 Reactions: With strong, sterically unhindered nucleophiles in polar aprotic solvents, a direct backside attack is favored.

  • S(_N)1 Reactions: In the presence of weak nucleophiles and in polar protic solvents, the reaction is likely to proceed through a resonance-stabilized benzylic carbocation.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesPrimary or secondary aminesN-benzylated amines
AlcoholsSodium alkoxidesBenzyl ethers
ThiolsSodium thiolatesBenzyl thioethers
CyanideSodium cyanideBenzyl nitriles
AzideSodium azideBenzyl azides
CarboxylatesSodium carboxylatesBenzyl esters

The direct alkylation of primary or secondary amines with benzyl bromides can lead to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is also nucleophilic.[1][2]

G General Reactivity Pathways of Benzyl Bromides cluster_start Starting Material cluster_reactions Reaction Types cluster_intermediates Intermediates cluster_products Product Classes start This compound SN2 SN2 Reaction start->SN2 Strong Nucleophile SN1 SN1 Reaction start->SN1 Weak Nucleophile Polar Protic Solvent Radical Radical Abstraction start->Radical Radical Initiator (e.g., light, heat) Subst_Product Substitution Products (Ethers, Amines, etc.) SN2->Subst_Product Carbocation Benzylic Carbocation (Resonance Stabilized) SN1->Carbocation RadicalIntermediate Benzylic Radical (Resonance Stabilized) Radical->RadicalIntermediate Carbocation->Subst_Product Nucleophilic Attack Radical_Product Further Radical Reactions RadicalIntermediate->Radical_Product

Caption: General reactivity pathways for a substituted benzyl bromide.

Stability and Handling

Substituted benzyl bromides are generally considered to be reactive and unstable compounds that require careful handling.

  • Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize decomposition. Containers should be tightly sealed to prevent exposure to moisture.

  • Light and Heat Sensitivity: Exposure to light and heat can promote decomposition, potentially through free-radical pathways. Storage in amber vials or in the dark is advisable.

  • Moisture Sensitivity: Benzyl bromides can hydrolyze in the presence of water to form the corresponding benzyl alcohol and hydrobromic acid. This can also lead to pressure build-up in sealed containers.

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles.

Safety data for the analogous 2-fluoro-3-methoxybenzyl alcohol indicates that the alcohol is stable under normal handling and storage conditions, highlighting the significant increase in reactivity imparted by the benzylic bromine.[3]

Experimental Protocols

Due to the limited availability of specific literature, the following protocols are generalized procedures for the synthesis and a common reaction of a substituted benzyl bromide.

Proposed Synthesis of this compound

A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

G Proposed Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Toluene 2-Fluoro-3-methoxytoluene Reaction Reflux under inert atmosphere with light initiation Toluene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., CCl4) Solvent->Reaction Filter Filter to remove succinimide Reaction->Filter Wash Wash with water and brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound (often used without further purification) Concentrate->Product

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 2-fluoro-3-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction Execution: The reaction mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the reaction. The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification and Use: The crude product can be purified by column chromatography or distillation, but due to its likely instability, it is often used immediately in the next synthetic step without extensive purification.

N-Alkylation of an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Benzyl Bromide: To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-benzylated amine.

Conclusion

This compound is a highly reactive synthetic intermediate with significant potential in drug discovery and materials science. Its reactivity is governed by the facile cleavage of the C-Br bond and the resonance stabilization of the resulting benzylic intermediate. Due to its inherent instability, it requires careful handling and is often generated and used in situ. The provided general protocols for its synthesis and subsequent reactions offer a framework for its application in the synthesis of more complex molecules. Further experimental studies are warranted to fully elucidate the specific reactivity and stability of this compound.

References

An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 2-Fluoro-3-methoxybenzyl bromide. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound. The core of its structure is a benzene ring, substituted with a fluorine atom at the 2-position, a methoxy group at the 3-position, and a bromomethyl group at the 1-position.

Table 1: Molecular Identifiers for this compound

IdentifierValue
CAS Number 447463-56-1[1]
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol [2]
Canonical SMILES COC1=C(F)C=CC=C1CBr
InChI InChI=1S/C8H8BrFO/c1-11-8-5-3-2-4-6(9)7(8)10/h2-5H,1H3

digraph "2_Fluoro_3_methoxybenzyl_bromide" {
graph [fontname="Arial", label="this compound", labelloc=t, fontsize=16, size="6,6", ratio=fill, node[shape=plaintext, fontname="Arial"]];
node [fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Nodes for the substituents Br [label="Br"]; F [label="F"]; O [label="O"]; CH3 [label="CH3"]; CH2 [label="CH2"];

// Edges for the benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=bold]; C3 -- C4 [style=solid]; C4 -- C5 [style=bold]; C5 -- C6 [style=solid]; C6 -- C1 [style=bold];

// Edges for the substituents C1 -- CH2 [style=solid]; CH2 -- Br [style=solid]; C2 -- F [style=solid]; C3 -- O [style=solid]; O -- CH3 [style=solid];

// Positioning the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH2 [pos="0,2!"]; Br [pos="0,3!"]; F [pos="-1.74,1!"]; O [pos="-1.74,-1!"]; CH3 [pos="-2.61,-0.5!"]; }

Molecular Structure of this compound

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 219.05 g/mol [2]
Appearance Not specified in search results
Boiling Point 247.5 °C
Density 1.488 g/cm³
Solubility Expected to be soluble in common organic solvents.

Spectroscopic Data

While specific spectra for this compound were not found in the performed searches, a commercial supplier indicates the availability of ¹H NMR and ¹³C NMR data.[3] Based on the molecular structure, the expected chemical shifts are outlined below. These predictions are based on standard chemical shift ranges for similar functional groups and aromatic systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.4110 - 140
-CH₂Br~4.530 - 35
-OCH₃~3.955 - 60
Aromatic C-F-150 - 165 (d, JC-F ≈ 245 Hz)
Aromatic C-O-145 - 155
Aromatic C-CH₂Br-130 - 140

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound was not explicitly found in the literature searches. However, a plausible and widely used method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2-fluoro-3-methoxytoluene. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or acetonitrile.

Proposed Experimental Protocol: Benzylic Bromination of 2-fluoro-3-methoxytoluene

Materials:

  • 2-fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxytoluene (1.0 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve 2-fluoro-3-methoxytoluene\nin Acetonitrile Dissolve 2-fluoro-3-methoxytoluene in Acetonitrile Add NBS and AIBN Add NBS and AIBN Dissolve 2-fluoro-3-methoxytoluene\nin Acetonitrile->Add NBS and AIBN Step 1 Reflux for 4-6 hours Reflux for 4-6 hours Add NBS and AIBN->Reflux for 4-6 hours Step 2 Monitor by TLC/GC-MS Monitor by TLC/GC-MS Reflux for 4-6 hours->Monitor by TLC/GC-MS Continuous Cool to Room Temperature Cool to Room Temperature Monitor by TLC/GC-MS->Cool to Room Temperature Reaction Complete Filter Succinimide Filter Succinimide Cool to Room Temperature->Filter Succinimide Step 3 Concentrate Filtrate Concentrate Filtrate Filter Succinimide->Concentrate Filtrate Step 4 Liquid-Liquid Extraction Liquid-Liquid Extraction Concentrate Filtrate->Liquid-Liquid Extraction Step 5 Dry and Concentrate Dry and Concentrate Liquid-Liquid Extraction->Dry and Concentrate Step 6 Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Step 7 Pure Product Pure Product Column Chromatography->Pure Product Final Step

Experimental Workflow for the Synthesis of this compound

Safety and Handling

Benzyl bromides are generally lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or similar compounds.

References

An In-depth Technical Guide to the Preparation of 2-Fluoro-3-methoxybenzyl bromide from 2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for the preparation of 2-Fluoro-3-methoxybenzyl bromide, a valuable intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the reduction of 2-fluoro-3-methoxybenzaldehyde to its corresponding benzyl alcohol, followed by a subsequent bromination to yield the final product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview

The conversion of 2-fluoro-3-methoxybenzaldehyde to this compound is achieved through two sequential reactions:

Step 1: Reduction of 2-fluoro-3-methoxybenzaldehyde

The initial step involves the reduction of the aldehyde functional group of 2-fluoro-3-methoxybenzaldehyde to a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This reagent is a mild and selective reducing agent for aldehydes and ketones.

Step 2: Bromination of 2-fluoro-3-methoxybenzyl alcohol

The resulting 2-fluoro-3-methoxybenzyl alcohol is then converted to the target molecule, this compound. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. Two prevalent methods for this bromination are the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

Experimental Protocols

Step 1: Synthesis of 2-fluoro-3-methoxybenzyl alcohol

Reaction: Reduction of an aldehyde to a primary alcohol.

Reagents and Materials:

  • 2-fluoro-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol or ethanol (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Caution: This reaction generates hydrogen gas and is exothermic. Ensure the reaction is performed in a well-ventilated fume hood and maintain the temperature.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is acidic, which neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Remove the solvent (methanol or ethanol) under reduced pressure.

  • To the aqueous residue, add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-3-methoxybenzyl alcohol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Two effective methods for the bromination of 2-fluoro-3-methoxybenzyl alcohol are presented below.

Reaction: Conversion of a primary alcohol to an alkyl bromide.

Reagents and Materials:

  • 2-fluoro-3-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4-0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle with care in a fume hood.

  • Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice water to quench the excess PBr₃.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel.

Reaction: Appel-type bromination of a primary alcohol.

Reagents and Materials:

  • 2-fluoro-3-methoxybenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-fluoro-3-methoxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.1-1.3 eq) in anhydrous dichloromethane or THF.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.1-1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature. The reaction is typically rapid and can be monitored by TLC (often complete within 1-5 minutes for benzylic alcohols).[1]

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and succinimide byproducts.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-fluoro-3-methoxybenzaldehyde103438-88-6C₈H₇FO₂154.14
2-fluoro-3-methoxybenzyl alcohol178974-59-9C₈H₉FO₂156.15
This compound447463-56-1C₈H₈BrFO219.05

Table 2: Reaction Parameters and Expected Yields

Reaction StepReagentsSolventTemperature (°C)Typical Yield (%)
Reduction 2-fluoro-3-methoxybenzaldehyde, NaBH₄Methanol or Ethanol0 - 5>90
Bromination (Method A) 2-fluoro-3-methoxybenzyl alcohol, PBr₃Dichloromethane or Diethyl Ether0 to RT70 - 90
Bromination (Method B) 2-fluoro-3-methoxybenzyl alcohol, NBS, PPh₃Dichloromethane or THF0 to RTHigh

Table 3: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-fluoro-3-methoxybenzaldehyde 10.3 (s, 1H), 7.4-7.1 (m, 3H), 3.9 (s, 3H)Predicted shifts: ~189 (CHO), ~160 (C-F), ~155 (C-O), 128-115 (Ar-C), 56 (OCH₃)
2-fluoro-3-methoxybenzyl alcohol 7.2-6.8 (m, 3H), 4.7 (s, 2H), 3.9 (s, 3H), ~2.0 (br s, 1H, OH)Predicted shifts: ~158 (C-F), ~154 (C-O), 128-112 (Ar-C), 60 (CH₂OH), 56 (OCH₃)
This compound 7.2-6.8 (m, 3H), 4.5 (s, 2H), 3.9 (s, 3H)Predicted shifts: ~158 (C-F), ~154 (C-O), 130-115 (Ar-C), 56 (OCH₃), 30 (CH₂Br)

Note: Predicted NMR shifts are based on typical values for similar functional groups and may vary slightly.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-fluoro-3-methoxybenzaldehyde 2-fluoro-3-methoxybenzaldehyde (Aldehyde) 2-fluoro-3-methoxybenzyl_alcohol 2-fluoro-3-methoxybenzyl alcohol (Alcohol) 2-fluoro-3-methoxybenzaldehyde->2-fluoro-3-methoxybenzyl_alcohol Step 1: Reduction (NaBH4, MeOH) 2-Fluoro-3-methoxybenzyl_bromide This compound (Benzyl Bromide) 2-fluoro-3-methoxybenzyl_alcohol->2-Fluoro-3-methoxybenzyl_bromide Step 2: Bromination (PBr3 or NBS/PPh3)

Caption: Overall reaction pathway from the starting aldehyde to the final benzyl bromide.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination A Dissolve Aldehyde in MeOH B Cool to 0-5 °C A->B C Add NaBH4 B->C D Stir and Monitor (TLC) C->D E Quench with HCl D->E F Workup and Purification E->F G Isolate Alcohol Intermediate F->G H Dissolve Alcohol in Solvent G->H Proceed to next step I Cool to 0 °C H->I J Add Brominating Agent (PBr3 or NBS/PPh3) I->J K Stir and Monitor (TLC) J->K L Quench and Workup K->L M Purification (Chromatography) L->M N Isolate Final Product M->N

Caption: A generalized workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Spectral Data of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectral data for 2-Fluoro-3-methoxybenzyl bromide is limited. This guide provides a representative analysis based on the closely related isomer, 3-Fluoro-4-methoxybenzyl bromide , for which some experimental data has been reported. Spectral data for ¹³C NMR, IR, and Mass Spectrometry are predicted based on the analysis of similar compounds and established spectroscopic principles.

Introduction

This technical guide provides a comprehensive overview of the spectral data for this compound, a halogenated aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to the scarcity of direct experimental data for this specific molecule, this document leverages data from the closely related isomer, 3-Fluoro-4-methoxybenzyl bromide, to present a thorough and illustrative analysis. The guide covers synthesis, experimental protocols for spectral acquisition, and detailed spectral data including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Synthesis of 3-Fluoro-4-methoxybenzyl bromide

A common synthetic route to 3-Fluoro-4-methoxybenzyl bromide involves the bromination of the corresponding alcohol, (3-fluoro-4-methoxyphenyl)methanol.

Experimental Protocol: Synthesis

The synthesis of 3-fluoro-4-methoxybenzyl bromide can be achieved via the following procedure[1]:

  • At room temperature, (3-fluoro-4-methoxyphenyl)methanol (2.35 g, 15.05 mmol) and triethylamine (3.15 mL, 22.58 mmol) are dissolved in anhydrous dichloromethane (50 mL).

  • Methanesulfonyl chloride (1.41 mL, 18.06 mmol) is then added dropwise to the solution.

  • After 15 minutes of reaction, the mixture is diluted with dichloromethane (50 mL), and the organic layer is washed with a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is dissolved in anhydrous acetone (100 mL), to which excess lithium bromide is added.

  • The mixture is heated to reflux for 30 minutes.

  • Upon completion, the solution is cooled, and the solvent is evaporated under reduced pressure.

  • The final residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, 3-fluoro-4-methoxybenzyl bromide.

Spectral Data and Analysis

The following sections detail the spectral data for 3-Fluoro-4-methoxybenzyl bromide.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for 3-Fluoro-4-methoxybenzyl bromide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.16-7.07m-2HAr-H
6.90dd8.3, 8.41HAr-H
4.45s-2H-CH₂Br
3.89s-3H-OCH₃

Data obtained from CDCl₃ solvent.[1]

¹³C NMR Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-4-methoxybenzyl bromide

Chemical Shift (δ) ppmAssignment
153.5 (d, J ≈ 245 Hz)C -F
147.0C -OCH₃
131.5 (d, J ≈ 5 Hz)Ar-C
123.0 (d, J ≈ 3 Hz)Ar-C H
116.0 (d, J ≈ 20 Hz)Ar-C H
114.5 (d, J ≈ 2 Hz)Ar-C H
56.5-OC H₃
32.0-C H₂Br

Note: This data is predicted based on known values for similar structures and coupling patterns expected from the fluorine atom. Actual experimental values may vary.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for 3-Fluoro-4-methoxybenzyl bromide

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-CH₃, -CH₂)
1600-1450Medium-StrongAromatic C=C Bending
1250-1200StrongAryl-O Stretch (asymmetric)
1050-1000StrongAryl-O Stretch (symmetric)
1200-1100StrongC-F Stretch
700-600StrongC-Br Stretch

Note: This data is predicted based on characteristic group frequencies. The actual spectrum may show additional bands.

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-4-methoxybenzyl bromide

m/zPredicted FragmentNotes
218/220[C₈H₈BrFO]⁺Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine.
139[M - Br]⁺Loss of Bromine radical, likely the base peak due to the stability of the benzyl cation.
109[C₇H₆O]⁺Further fragmentation of the [M - Br]⁺ ion.

Note: This data represents a predicted fragmentation pattern. The relative intensities of the peaks can be influenced by the ionization method used.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral characterization of 3-Fluoro-4-methoxybenzyl bromide.

G Figure 1. Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis start (3-fluoro-4-methoxyphenyl)methanol reagents 1. MsCl, Et3N, DCM 2. LiBr, Acetone start->reagents product 3-Fluoro-4-methoxybenzyl bromide reagents->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Prep ir IR Spectroscopy product->ir Sample Prep ms Mass Spectrometry product->ms Sample Prep h_nmr_data ¹H NMR Spectrum nmr->h_nmr_data c_nmr_data ¹³C NMR Spectrum nmr->c_nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: Workflow for synthesis and spectral analysis.

References

Commercial Availability and Synthetic Overview of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide

Introduction: 2-Fluoro-3-methoxybenzyl bromide (CAS No. 447463-56-1) is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, allows for the introduction of this versatile pharmacophore into a wide range of potential therapeutic agents. This technical guide provides an in-depth overview of its commercial availability and a detailed examination of a plausible synthetic route, addressing the needs of researchers and professionals in the field.

Commercial Availability

This compound is available from a number of chemical suppliers. The purity, available quantities, and pricing can vary, and it is recommended to contact the suppliers directly for the most up-to-date information. Below is a summary of some of the known suppliers.

SupplierCAS NumberPurityAvailable Quantities
Fluoropharm447463-56-1InquireInquire
Ambeed447463-56-1InquireInquire
ChemicalBook447463-56-199%Inquire (Price listed as $7.00/KG by one vendor)
BLD Pharm---------
Sigma-Aldrich (Merck)---------

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to conduct their own searches and contact suppliers for specific details.

Synthetic Pathway

The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.[1][2] The reaction is typically initiated by heat or UV light.

The proposed synthetic pathway can be visualized as a two-step process starting from the commercially available 2-fluoro-3-methoxybenzaldehyde.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination (Wohl-Ziegler) 2_Fluoro_3_methoxybenzaldehyde 2-Fluoro-3-methoxybenzaldehyde 2_Fluoro_3_methoxybenzyl_alcohol 2-Fluoro-3-methoxybenzyl alcohol 2_Fluoro_3_methoxybenzaldehyde->2_Fluoro_3_methoxybenzyl_alcohol NaBH4 / MeOH 2_Fluoro_3_methoxybenzyl_alcohol_2 2-Fluoro-3-methoxybenzyl alcohol 2_Fluoro_3_methoxybenzyl_bromide This compound 2_Fluoro_3_methoxybenzyl_alcohol_2->2_Fluoro_3_methoxybenzyl_bromide PBr3 or HBr

Figure 1. Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol for the Wohl-Ziegler bromination of 2-fluoro-3-methoxytoluene. This protocol is based on established procedures for similar substrates and should be adapted and optimized by the researcher.

Materials:

  • 2-Fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • UV lamp (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methoxytoluene in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Initiation and Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic, and appropriate cooling measures should be in place.

Logical Workflow for Synthesis and Application

The synthesis of this compound is a critical first step for its utilization in further chemical transformations, primarily as an alkylating agent.

Workflow Start Starting Material (2-Fluoro-3-methoxytoluene) Synthesis Wohl-Ziegler Bromination (NBS, AIBN, Solvent) Start->Synthesis Purification Purification (Filtration, Extraction, Chromatography) Synthesis->Purification Product This compound Purification->Product Application Further Reactions (Alkylation of Nucleophiles) Product->Application

Figure 2. General workflow from synthesis to application.

This guide provides a foundational understanding of the commercial landscape and a plausible synthetic approach for this compound. Researchers are strongly encouraged to consult relevant safety data sheets (SDS) and perform thorough literature searches for any updates or more specific protocols before undertaking any experimental work.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Fluoro-3-methoxybenzyl bromide (CAS No. 447463-56-1), a key reagent in pharmaceutical and chemical synthesis. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for safe laboratory operations. This document outlines the known hazards, proper handling and storage procedures, emergency protocols, and available physicochemical data.

Hazard Identification and Classification

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or mist may cause respiratory irritation.[4] While a complete Safety Data Sheet (SDS) for this specific isomer is not publicly available, data from closely related isomers such as 2-Fluoro-4-methoxybenzyl bromide, 2-Fluoro-6-methoxybenzyl bromide, and other substituted benzyl bromides consistently indicate a high degree of hazard.[1][2]

GHS Hazard Classification (Anticipated based on related compounds):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

corrosive irritant

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides estimates based on related compounds.

PropertyValueSource/Notes
CAS Number 447463-56-1[5]
Molecular Formula C₈H₈BrFO[6]
Molecular Weight 219.05 g/mol
Appearance Not explicitly stated; likely a solid or liquid.Based on related compounds.
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Expected to be soluble in organic solvents and insoluble in water.Based on the structure and properties of similar compounds.[7]

Safe Handling and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Local exhaust ventilation is essential to minimize inhalation of vapors.[1]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented to prevent skin and eye contact, and inhalation.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin burns upon contact.[5]
Skin and Body Protection A chemical-resistant lab coat, apron, and closed-toe shoes.To protect against skin contact.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if ventilation is inadequate.To prevent respiratory tract irritation.
Handling Procedures
  • Avoid all personal contact with the substance, including inhalation.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Keep containers tightly closed when not in use.[5]

  • Avoid the formation of dust or mists.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.[2]

  • The storage area should be designated for corrosive materials.

Experimental Protocols

Illustrative Synthesis of a Substituted Benzyl Bromide (General Protocol)

The synthesis of substituted benzyl bromides often involves the bromination of the corresponding toluene derivative. A common method is the radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.

Reaction:

2-Fluoro-3-methoxytoluene + NBS --(AIBN, Solvent)--> this compound + Succinimide

Materials:

  • 2-Fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring equipment

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure (General Guidance):

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser under an inert atmosphere.

  • Charging the Flask: To the flask, add 2-Fluoro-3-methoxytoluene and the chosen anhydrous solvent.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Note: This is a generalized protocol and requires optimization for the specific substrate. All operations should be performed in a chemical fume hood with appropriate PPE.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material.

Stability and Reactivity

  • Reactivity: As a benzyl bromide derivative, it is expected to be a reactive alkylating agent. It will likely react with nucleophiles.

  • Chemical Stability: The compound is likely stable under recommended storage conditions. However, it may be sensitive to moisture and light.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and moisture.[2]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce toxic gases such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[4]

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships for the safe handling of this compound.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling cluster_emergency Emergency Response IdentifyHazards Hazard Identification Corrosive (Skin/Eyes) Respiratory Irritant AssessRisks Risk Evaluation Severity of Harm Likelihood of Exposure IdentifyHazards->AssessRisks EngControls Engineering Controls Fume Hood Eyewash/Shower AssessRisks->EngControls PPE Personal Protective Equipment Goggles & Face Shield Gloves (Chemical Resistant) Lab Coat/Apron AssessRisks->PPE AdminControls Administrative Controls SOPs & Training Restricted Access AssessRisks->AdminControls Handling Handling Procedures Work in Fume Hood Avoid Contact/Inhalation Keep Container Closed EngControls->Handling PPE->Handling AdminControls->Handling Storage Storage Cool, Dry, Ventilated Away from Incompatibles Handling->Storage Spill Spill Response Evacuate & Ventilate Absorb & Contain Handling->Spill Exposure Exposure Response First Aid (See Sec. 5.1) Seek Medical Attention Handling->Exposure

Caption: Hazard Identification and Risk Mitigation Workflow.

First_Aid_Decision_Tree cluster_routes cluster_actions Start Exposure Occurs SkinContact Skin Contact? Start->SkinContact Yes EyeContact Eye Contact? Start->EyeContact No Inhalation Inhalation? Start->Inhalation Yes Ingestion Ingestion? Start->Ingestion No FlushSkin Immediately flush with water for 15+ min. Remove contaminated clothing. SkinContact->FlushSkin FlushEyes Immediately flush with water for 15+ min. Lift eyelids. EyeContact->FlushEyes FreshAir Move to fresh air. Provide artificial respiration if needed. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: First Aid Decision Tree for Exposure Incidents.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation Reactions Using 2-Fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 2-Fluoro-3-methoxybenzyl bromide in N-alkylation reactions. This reagent is a valuable building block for the synthesis of a variety of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties imparted by the fluorine and methoxy substituents on the benzyl ring.

Introduction

N-alkylation is a fundamental chemical transformation for the formation of carbon-nitrogen bonds. The use of substituted benzyl bromides, such as this compound, allows for the introduction of a specific benzyl moiety onto a nitrogen-containing substrate. This can be a crucial step in the synthesis of biologically active molecules and pharmaceutical intermediates. The protocols outlined below are designed to be broadly applicable to a range of amine and other nitrogen-based nucleophiles.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. A base is generally required to deprotonate the amine, increasing its nucleophilicity.

General reaction scheme for the N-alkylation of an amine with this compound.

Factors Influencing N-Alkylation Reactions

Several factors can influence the outcome of N-alkylation reactions with benzyl bromides. Careful consideration of these variables is crucial for achieving high yields and purity.

G reagent This compound Reactivity product Desired N-alkylated Product (Yield & Purity) reagent->product nucleophile Nitrogen Nucleophile (Amine, Imidazole, etc.) Steric Hindrance & pKa nucleophile->product base Base (e.g., K2CO3, Et3N, NaH) Strength & Solubility base->product solvent Solvent (e.g., ACN, DMF, THF) Polarity & Aprotic/Protic solvent->product temperature Reaction Temperature temperature->product concentration Concentration concentration->product G start Start reagents Combine Amine/Heterocycle, Base, and Solvent start->reagents add_bromide Add this compound reagents->add_bromide reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_bromide->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated N-alkylated Product purification->product

O-Alkylation Protocols with 2-Fluoro-3-methoxybenzyl bromide: Application Notes and Detailed Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the O-alkylation of various nucleophiles using 2-Fluoro-3-methoxybenzyl bromide. This versatile reagent is valuable in medicinal chemistry for the synthesis of novel ethers, many of which may possess interesting biological activities.

The O-alkylation is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound in an SN2 reaction.

I. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the O-alkylation of various substrates with this compound, providing a comparative overview for easy reference.

Substrate (Nucleophile)BaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolK₂CO₃DMF60285
3,5-DichlorophenolK₂CO₃DMF60282
2-NaphtholK₂CO₃DMF60288
N-HydroxyphthalimideK₂CO₃DMF60290
N-Hydroxy-5-norbornene-2,3-dicarboximideK₂CO₃DMF60287

II. Experimental Protocols

A. General Protocol for O-Alkylation of Phenols

This protocol outlines a general procedure for the Williamson ether synthesis using a phenol as the nucleophile.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

B. Protocol for O-Alkylation of N-Hydroxy-Heterocycles

This protocol is specifically for the O-alkylation of N-hydroxy-heterocyclic compounds, such as N-hydroxyphthalimide.

Materials:

  • N-Hydroxy-heterocycle (e.g., N-Hydroxyphthalimide) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-hydroxy-heterocycle in DMF.

  • Add potassium carbonate to the solution and stir at room temperature for 20 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to 60 °C and maintain for 2 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to yield the desired O-alkylated product.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of a generic nucleophile (ROH) with this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Nucleophile (ROH) Nucleophile (ROH) Mixing & Stirring Mixing & Stirring Nucleophile (ROH)->Mixing & Stirring This compound This compound This compound->Mixing & Stirring Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing & Stirring Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing & Stirring Heating Heating Mixing & Stirring->Heating Quenching Quenching Heating->Quenching Filtration / Extraction Filtration / Extraction Quenching->Filtration / Extraction Purification (Recrystallization / Chromatography) Purification (Recrystallization / Chromatography) Filtration / Extraction->Purification (Recrystallization / Chromatography) O-alkylated Product O-alkylated Product Purification (Recrystallization / Chromatography)->O-alkylated Product

Caption: General workflow for O-alkylation.

B. Signaling Pathway Inhibition

Compounds bearing the 2-fluoro-3-methoxyphenyl moiety have been investigated as inhibitors of cellular signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[1] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-((2-fluoro-3-methoxybenzyl)oxy) -derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for the Preparation of Bicyclic Heterocycles using 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bicyclic heterocycles utilizing 2-Fluoro-3-methoxybenzyl bromide as a key starting material. The incorporation of fluorine and a methoxy group into the benzyl bromide scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel drug candidates. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document outlines a representative synthetic strategy for the preparation of a substituted imidazo[1,2-a]pyridine, a privileged bicyclic heterocyclic core found in numerous therapeutic agents. The protocol is based on the well-established condensation reaction between an α-halocarbonyl compound (or its equivalent) and a 2-aminopyridine derivative. In this case, this compound serves as the precursor to the key intermediate.

Proposed Synthetic Pathway

The synthesis of 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine is proposed to proceed via a two-step sequence involving the N-alkylation of a 2-aminopyridine with this compound, followed by an intramolecular cyclization. This approach is a modification of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Annulation) A 2-Aminopyridine C N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine (Intermediate) A->C Base (e.g., NaHCO3) Solvent (e.g., DMF) B This compound B->C D N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine E 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine (Final Product) D->E Dehydrogenative Cyclization (e.g., Polyphosphoric Acid or Phosphorus Oxychloride)

Figure 1: Proposed two-step synthesis of a substituted imidazo[1,2-a]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine

This protocol describes the synthesis of a representative bicyclic heterocycle, 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine, from 2-aminopyridine and this compound.

Materials:

  • 2-Aminopyridine

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation of 2-Aminopyridine

  • To a solution of 2-aminopyridine (1.0 eq) in DMF, add sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine.

ParameterStep 1: N-AlkylationStep 2: CyclizationOverall
Starting Material 2-Aminopyridine, this compoundN-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine2-Aminopyridine, this compound
Product N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine
Expected Yield 75-85%60-70%45-60%
Purity (by HPLC) >90% (crude)>95% (after purification)>95%
Appearance Brownish oilOff-white to pale yellow solidOff-white to pale yellow solid
¹H NMR (CDCl₃, δ ppm) Characteristic peaks for aromatic and methylene protonsDownfield shift of aromatic protons, disappearance of NH proton-
¹³C NMR (CDCl₃, δ ppm) Expected signals for aromatic and methylene carbonsSignals corresponding to the fused ring system-
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the intermediate[M+H]⁺ corresponding to the final product-

Visualizations

G cluster_workflow Experimental Workflow start Start step1 Step 1: N-Alkylation - React 2-aminopyridine and This compound - Base: NaHCO3, Solvent: DMF - Heat to 80°C start->step1 workup1 Aqueous Workup & Extraction step1->workup1 intermediate Crude Intermediate: N-(2-Fluoro-3-methoxybenzyl)pyridin-2-amine workup1->intermediate step2 Step 2: Intramolecular Cyclization - Dissolve intermediate in DCM - Add POCl3 at 0°C, then reflux intermediate->step2 workup2 Quenching & Extraction step2->workup2 purification Silica Gel Column Chromatography workup2->purification product Final Product: 7-(2-Fluoro-3-methoxyphenyl)imidazo[1,2-a]pyridine purification->product analysis Characterization (NMR, MS, HPLC) product->analysis end End analysis->end

Figure 2: General experimental workflow for the synthesis of the target bicyclic heterocycle.

Application Notes and Protocols: 2-Fluoro-3-methoxybenzyl bromide as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxybenzyl bromide is a key building block in medicinal chemistry, offering a unique combination of steric and electronic properties that are advantageous for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The presence of the fluorine atom and the methoxy group at the 2 and 3 positions of the benzyl ring, respectively, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide additional hydrogen bonding opportunities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor, a critical target in the treatment of various B-cell malignancies and autoimmune disorders.

Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

The 2-fluoro-3-methoxybenzyl moiety is a key structural feature in a class of potent BTK inhibitors. While the direct synthesis from this compound is a viable and efficient route, it is noteworthy that related structures, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, have been developed, highlighting the importance of this substitution pattern in targeting the BTK active site.[1] This application note will focus on a synthetic strategy directly employing this compound.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

This protocol details the N-alkylation of a pyrazole-based amine with this compound, a crucial step in the synthesis of the target BTK inhibitor.

Reaction Scheme:

Materials:

  • 4-Amino-1-(tert-butoxycarbonyl)pyrazole-3-carboxamide

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-1-(tert-butoxycarbonyl)pyrazole-3-carboxamide (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(2-fluoro-3-methoxybenzyl) protected pyrazole intermediate.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 12 hours

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2).[2] This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies.[2]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation, Differentiation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Derived from 2-Fluoro-3- methoxybenzyl bromide) Inhibitor->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical in vitro kinase assay to evaluate the inhibitory activity of compounds synthesized using this compound against BTK.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Compound (Test Inhibitor) Incubation Incubate Enzyme, Substrate, ATP & Inhibitor Compound->Incubation BTK_enzyme Recombinant BTK Enzyme BTK_enzyme->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection IC50 Calculate IC₅₀ Value Detection->IC50

Caption: In Vitro BTK Inhibition Assay Workflow.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The provided protocol for the synthesis of a BTK inhibitor intermediate demonstrates a practical application of this reagent. The unique substitution pattern of this compound offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, ultimately contributing to the discovery and development of novel and effective therapeutics. Further exploration of this building block in the synthesis of other classes of APIs is warranted.

References

Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3][4] 2-Fluoro-3-methoxybenzyl bromide is a valuable building block in medicinal chemistry, and its use in Williamson ether synthesis allows for the introduction of the 2-fluoro-3-methoxybenzyl moiety into a wide range of molecules, a common strategy in the development of novel therapeutic agents.

This document provides detailed application notes and generalized protocols for the Williamson ether synthesis using this compound with various alcohols and phenols.

Reaction Principle

The core of the Williamson ether synthesis is the nucleophilic substitution of a halide by an alkoxide or phenoxide.[2][3] In the context of this compound, the reaction involves the deprotonation of an alcohol (R-OH) or a phenol (Ar-OH) to form a nucleophilic alkoxide (R-O⁻) or phenoxide (Ar-O⁻), which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion to form the desired ether.

General Reaction Scheme:

Step 1: Deprotonation R-OH + Base → R-O⁻ M⁺

Step 2: Nucleophilic Attack R-O⁻ M⁺ + this compound → R-O-CH₂-(2-F, 3-OCH₃)C₆H₃ + M⁺Br⁻

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Williamson ether synthesis with benzyl halides, which are directly applicable to reactions with this compound.

Table 1: General Reaction Parameters for Williamson Ether Synthesis

ParameterTypical Range/ConditionsNotes
Alkyl Halide Primary benzyl halide (e.g., this compound)Primary halides are preferred to minimize elimination side reactions.[3][4]
Nucleophile Primary, secondary, or tertiary alcohols; phenolsThe steric hindrance of the nucleophile can affect reaction rates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, NaOH, KOH, NaHThe choice of base depends on the acidity of the alcohol or phenol.[5][6]
Solvent DMF, DMSO, Acetonitrile, THF, ButanonePolar aprotic solvents are generally preferred.[1][6]
Temperature 50 - 110 °CHigher temperatures may be required for less reactive substrates.[1][5]
Reaction Time 1 - 8 hoursMonitored by TLC until completion.[1]
Yield 50 - 95%Yields are dependent on substrate and specific conditions.[1]

Table 2: Specific Conditions for Different Nucleophiles

Nucleophile TypeRecommended BaseSolventTypical Temperature (°C)
Aliphatic Alcohols NaH, KHTHF, DMFRoom Temperature to 60
Phenols K₂CO₃, Cs₂CO₃DMF, Acetonitrile70 - 110[5]
Sterically Hindered Alcohols NaH, KHTHF50 - 80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Alkyl 2-Fluoro-3-methoxybenzyl Ether

This protocol describes a general method for the reaction of an aliphatic alcohol with this compound using sodium hydride as the base.

Materials:

  • Aliphatic alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic alcohol and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound in anhydrous THF to the reaction mixture dropwise.

  • Heat the reaction mixture to a temperature between 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for the Synthesis of an Aryl 2-Fluoro-3-methoxybenzyl Ether

This protocol is suitable for the reaction of a phenol with this compound using potassium carbonate as the base.[5]

Materials:

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely pulverized (1.5 eq)[5]

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • 5% aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the phenol, finely pulverized potassium carbonate, and anhydrous DMF.[5]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 70-110 °C.[5] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an excess of water and transfer to a separatory funnel.[5]

  • Extract the aqueous layer with ethyl acetate (3x).[5]

  • Combine the organic layers and wash with 5% aqueous NaOH (2x) to remove any unreacted phenol, followed by a wash with saturated aqueous NaCl.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis_Workflow Reactants Reactants: - Alcohol/Phenol - this compound - Base (e.g., K2CO3, NaH) Setup Reaction Setup: - Inert Atmosphere (if using NaH) - Anhydrous Solvent (e.g., DMF, THF) Reactants->Setup 1. Combine Deprotonation Deprotonation: Formation of Alkoxide/Phenoxide Setup->Deprotonation 2. Add Base SN2_Reaction SN2 Reaction: - Nucleophilic Attack - Displacement of Bromide Deprotonation->SN2_Reaction 3. Add Benzyl Bromide & Heat Workup Aqueous Workup: - Quenching - Extraction SN2_Reaction->Workup 4. Cool & Quench Purification Purification: - Column Chromatography Workup->Purification 5. Isolate Crude Product Final Product: Ether Purification->Product 6. Isolate Pure

Caption: General workflow for the Williamson ether synthesis.

Logical Relationship of Reaction Parameters

Reaction_Parameters Substrate Substrate (Alcohol/Phenol) Base Base Strength (e.g., K2CO3 vs. NaH) Substrate->Base pKa determines required strength Outcome Reaction Outcome (Yield & Purity) Substrate->Outcome Solvent Solvent Polarity (e.g., DMF, THF) Base->Solvent Solubility & Reactivity Temperature Reaction Temperature Base->Temperature Stronger base may allow lower temp. Base->Outcome Solvent->Temperature Boiling point & Rate influence Solvent->Outcome Temperature->Outcome

Caption: Interdependencies of key reaction parameters.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-3-methoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-fluoro-3-methoxybenzyl bromide and its derivatives. This class of compounds serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies outlined below are based on established principles of palladium catalysis and can be adapted for a range of coupling partners.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or carbopalladation (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes. For benzyl halides, such as this compound, these reactions provide a direct route to a diverse array of diarylmethanes, substituted alkenes, benzyl alkynes, and benzyl amines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[3][4] For this compound derivatives, this reaction allows for the synthesis of diarylmethanes, which are prevalent motifs in biologically active compounds.[3]

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling of a this compound derivative.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Potassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)772381[3]
4-Methoxyphenylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)771281[3]
3-Thienylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)CPME/H₂O (10:1)901887[3]
4-Fluorophenylboronic AcidPdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.5)DMF/H₂OMW-High[5]

Note: Yields are based on analogous benzyl bromide substrates and may vary for this compound derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the this compound derivative (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., THF/H₂O 10:1).

  • Heat the reaction mixture to the specified temperature (e.g., 77-90 °C) and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an organic halide and an alkene, leading to the synthesis of substituted alkenes.[6][7] For this compound, this reaction provides access to various allylbenzene derivatives.[8]

Generalized Reaction Scheme:

Caption: Generalized Heck reaction of a this compound derivative.

Data Presentation: Representative Conditions for Heck-Type Reactions of Benzyl Halides
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl AcrylatePd(OAc)₂ (1)-Bu₃N---Mixture[9]
StyreneNiCl₂(PCy₃)₂ (10)--DioxaneRT295[8]
1-OcteneNiCl₂(PCy₃)₂ (10)--DioxaneRT289[8]

Note: Nickel-catalyzed variants often show high reactivity and selectivity for benzyl halides. Yields are based on analogous benzyl halide substrates.

Experimental Protocol: General Procedure for Heck Reaction
  • In a reaction tube, dissolve the this compound derivative (1.0 equiv) and the alkene (1.5 equiv) in the chosen solvent (e.g., dioxane).

  • Add the palladium or nickel catalyst (e.g., NiCl₂(PCy₃)₂, 10 mol%) and the base (if required).

  • Seal the tube and stir the mixture at the specified temperature (e.g., room temperature to 100 °C) for the required duration.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide, providing a versatile route to internal alkynes.[10][11] With this compound, this reaction yields substituted benzyl alkynes.

Generalized Reaction Scheme:

Caption: Generalized Sonogashira coupling of a this compound derivative.

Data Presentation: Representative Conditions for Sonogashira Coupling of Benzyl Bromides
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
Phenylacetylene[Pd(μ-I)PᵗBu₃]₂ (2.5)--LiHMDS (1.1)THFRT1091[12]
1-Octyne[Pd(μ-I)PᵗBu₃]₂ (2.5)--LiHMDS (1.1)THFRT1088[12]
3-Methoxy-phenylacetylene[Pd(μ-I)PᵗBu₃]₂ (2.5)--LiHMDS (1.1)THFRT1084[12]

Note: The use of lithium acetylides can provide rapid and high-yielding couplings at room temperature. Yields are based on analogous benzyl bromide substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a solution of the terminal alkyne (1.1 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-BuLi or LiHMDS) at a low temperature (e.g., -78 °C or 0 °C) to generate the lithium acetylide in situ.

  • In a separate flask, add the palladium catalyst (e.g., [Pd(μ-I)PᵗBu₃]₂, 2.5 mol%) and the this compound derivative (1.0 equiv) in the same solvent.

  • Transfer the freshly prepared lithium acetylide solution to the flask containing the benzyl bromide and catalyst.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[1][13] While typically applied to aryl halides, conditions can be adapted for benzyl halides to synthesize benzylamines.

Generalized Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination of a this compound derivative.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)₂ (2)X-Phos (4)KOt-Bu (1.4)Toluene100-Good to Excellent[14]
AnilinePd₂(dba)₃ (1-2)BINAPNaOt-BuToluene110-High[14]
Primary AlkylaminesPd(OAc)₂ (2)SPhosCs₂CO₃THF---[14]

Note: These conditions are for aryl halides but provide a strong starting point for optimization with benzyl bromide substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Seal the vessel and purge with an inert gas.

  • Add the this compound derivative (1.0 equiv) and the amine (1.2 equiv) dissolved in an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with a this compound derivative.

Experimental_Workflow A Reaction Setup (Substrate, Reagents, Catalyst, Solvent) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Reaction Execution (Heating and Stirring) B->C D Reaction Monitoring (TLC, LC-MS, GC-MS) C->D E Workup (Quenching, Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide and lithium hexamethyldisilazide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Protecting Group Strategies Involving 2-Fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-3-methoxybenzyl (2,3-FMB) bromide as a protecting group for hydroxyl functionalities in organic synthesis. The protocols and data presented are based on established methodologies for analogous substituted benzyl ethers, particularly the widely used p-methoxybenzyl (PMB) ether. The unique substitution pattern of the 2,3-FMB group offers potential advantages in terms of stability and selective deprotection.

Introduction

The 2-Fluoro-3-methoxybenzyl group is an electron-rich benzyl-type protecting group. The presence of a fluorine atom at the 2-position and a methoxy group at the 3-position modulates the electronic properties of the aromatic ring, influencing the stability and reactivity of the corresponding benzyl ether. This substitution pattern is anticipated to offer a balance between the stability of a standard benzyl group and the facile oxidative and acidic cleavage characteristic of a p-methoxybenzyl (PMB) group.

Key Features and Applications

The 2,3-FMB protecting group is particularly suited for the protection of alcohols and phenols in multi-step syntheses. Its anticipated features include:

  • Stability: Expected to be stable to a wide range of non-acidic and non-reductive conditions, similar to other benzyl ethers.[1]

  • Orthogonal Deprotection: The 2,3-FMB group can likely be removed under conditions that leave other protecting groups, such as silyl ethers and acetals, intact.[1]

  • Tunable Reactivity: The electronic effects of the fluoro and methoxy substituents may allow for selective deprotection in the presence of other benzyl-type protecting groups.

  • Potential for Directed ortho-Lithiation: The methoxy group can act as a directing group for ortho-lithiation, allowing for further functionalization of the protecting group itself, which can be a strategic advantage in certain synthetic routes.[2][3][4]

Synthesis of 2-Fluoro-3-methoxybenzyl Bromide

The key reagent, this compound, can be synthesized from the commercially available 2-Fluoro-3-methoxybenzyl alcohol.[5] A general and reliable method for this transformation is treatment with phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-3-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Fluoro-3-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protection of Alcohols using this compound

The protection of hydroxyl groups as 2,3-FMB ethers is typically achieved via a Williamson ether synthesis.[6] This involves the deprotonation of the alcohol with a suitable base, followed by nucleophilic substitution with this compound.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH, LHMDS)

  • This compound

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,3-FMB protected alcohol.

Deprotection Strategies for the 2-Fluoro-3-methoxybenzyl Group

The 2,3-FMB group is expected to be cleaved under conditions similar to those used for other electron-rich benzyl ethers. The choice of deprotection method will depend on the other functional groups present in the molecule.

Reductive Cleavage (Hydrogenolysis)

This is a mild and common method for the deprotection of benzyl ethers.[6][7]

Materials:

  • 2,3-FMB protected substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the 2,3-FMB protected substrate in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature until TLC analysis shows complete deprotection.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Oxidative Cleavage

The electron-donating methoxy group should render the 2,3-FMB group susceptible to oxidative cleavage, similar to the PMB group.[8][9] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this transformation.

Materials:

  • 2,3-FMB protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,3-FMB protected substrate in a mixture of DCM and water (or pH 7 buffer), typically in a 10:1 to 20:1 ratio.

  • Cool the solution to 0 °C.

  • Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Acidic Cleavage

Strong acids can also cleave benzyl ethers, with electron-rich systems being more labile.[10][11] Trifluoroacetic acid (TFA) is often employed for this purpose.

Materials:

  • 2,3-FMB protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A scavenger such as triethylsilane (TES) or anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,3-FMB protected substrate in DCM.

  • Add a scavenger (e.g., triethylsilane, 2-5 eq) to trap the liberated benzyl cation.

  • Cool the solution to 0 °C.

  • Add TFA (typically 10-50% v/v) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the expected reaction conditions and compatibility for the 2,3-FMB protecting group based on analogous substituted benzyl ethers.

Table 1: Summary of Protection and Deprotection Conditions

TransformationReagents and ConditionsTypical YieldsReference for Analogy
Protection NaH, 2,3-FMB-Br, THF, 0 °C to rtGood to Excellent[6]
Deprotection (Hydrogenolysis) H₂, 10% Pd/C, MeOH or EtOH, rtExcellent[6][7]
Deprotection (Oxidative) DDQ, DCM/H₂O, 0 °C to rtGood to Excellent[8][9]
Deprotection (Acidic) TFA, DCM, scavenger, 0 °C to rtGood to Excellent[10][11]

Table 2: Comparative Stability of Benzyl-Type Protecting Groups

ConditionBenzyl (Bn)p-Methoxybenzyl (PMB)2,4-Dimethoxybenzyl (DMB)2-Fluoro-3-methoxybenzyl (2,3-FMB) (Predicted)
Strong Base (e.g., NaH) StableStableStableStable
Strong Acid (e.g., TFA) Stable to Mild, Cleaved by StrongLabileVery LabileLabile
Oxidative (e.g., DDQ) Slow CleavageReadily CleavedReadily CleavedReadily Cleaved
Hydrogenolysis (H₂/Pd-C) Readily CleavedReadily CleavedReadily CleavedReadily Cleaved

Visualizations

Experimental Workflow for Protection and Deprotection

G cluster_synthesis Synthesis of 2,3-FMB Bromide cluster_protection Protection of Substrate cluster_deprotection Deprotection Alcohol_Start 2-Fluoro-3-methoxybenzyl alcohol Bromination PBr3, Et2O or DCM Alcohol_Start->Bromination Bromide_Product This compound Bromination->Bromide_Product Protection NaH, 2,3-FMB-Br, THF Bromide_Product->Protection Substrate_ROH Substrate (R-OH) Substrate_ROH->Protection Protected_Substrate Protected Substrate (R-O-2,3-FMB) Protection->Protected_Substrate Deprotection_Choice Choose Deprotection Protected_Substrate->Deprotection_Choice Hydrogenolysis H2, Pd/C Deprotection_Choice->Hydrogenolysis Reductive Oxidative DDQ Deprotection_Choice->Oxidative Oxidative Acidic TFA Deprotection_Choice->Acidic Acidic Deprotected_Product Deprotected Substrate (R-OH) Hydrogenolysis->Deprotected_Product Oxidative->Deprotected_Product Acidic->Deprotected_Product G Start 2,3-FMB Protected Substrate Complex Coordination Complex Start->Complex Base Strong Base (e.g., n-BuLi, s-BuLi) Base->Complex Lithiation ortho-Deprotonation Complex->Lithiation Lithium_Intermediate ortho-Lithiated Intermediate Lithiation->Lithium_Intermediate Quenching Electrophilic Quenching Lithium_Intermediate->Quenching Electrophile Electrophile (E+) Electrophile->Quenching Product Functionalized Protecting Group Quenching->Product

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-3-methoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxybenzyl bromide and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the fluoro and methoxy groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. As the demand for these compounds increases, the development of a robust and scalable synthetic process is crucial for industrial production.

This document provides a detailed application note and a general protocol for the scale-up synthesis of this compound, focusing on the free-radical bromination of 2-Fluoro-3-methoxytoluene. This method, commonly known as the Wohl-Ziegler bromination, is a widely used and effective approach for the selective bromination of benzylic positions.

Synthesis Pathway

The recommended synthetic route for the scale-up production of this compound is the free-radical bromination of 2-Fluoro-3-methoxytoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. This reaction is typically carried out in a non-polar solvent to favor the radical pathway and minimize ionic side reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product 2-Fluoro-3-methoxytoluene 2-Fluoro-3-methoxytoluene Reaction_Vessel Reaction Vessel (Heated under inert atmosphere) 2-Fluoro-3-methoxytoluene->Reaction_Vessel N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction_Vessel Radical Initiator (AIBN) Radical Initiator (AIBN) Radical Initiator (AIBN)->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration to remove succinimide Reaction_Vessel->Filtration Reaction Mixture Aqueous_Wash Aqueous Wash (e.g., NaHCO3, Brine) Filtration->Aqueous_Wash Filtrate Drying Drying of Organic Layer Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Step Purification (e.g., Column Chromatography or Vacuum Distillation) Solvent_Removal->Purification_Step Crude Product Final_Product 2-Fluoro-3-methoxybenzyl bromide Purification_Step->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Data Presentation: Key Process Parameters and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the scale-up synthesis of this compound. The values are based on typical Wohl-Ziegler bromination reactions and may require optimization for this specific substrate.

ParameterRecommended Range/ValuePurpose/Comment
Reactants
2-Fluoro-3-methoxytoluene1.0 equivalentStarting material
N-Bromosuccinimide (NBS)1.05 - 1.2 equivalentsBrominating agent. A slight excess ensures complete conversion of the starting material.
Radical Initiator (AIBN)0.01 - 0.05 equivalentsInitiates the free-radical chain reaction.
Solvent
Acetonitrile or (Trifluoromethyl)benzene5 - 10 mL per gram of starting materialProvides a suitable reaction medium. Safer alternatives to carbon tetrachloride.
Reaction Conditions
TemperatureReflux temperature of the solventTo ensure thermal decomposition of the initiator and maintain the radical chain reaction.
Reaction Time2 - 8 hoursMonitor by TLC or GC/LC-MS for completion.
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with atmospheric oxygen.
Work-up & Purification
FiltrationAt room temperatureTo remove the succinimide byproduct.
Aqueous WashSaturated NaHCO₃, Water, BrineTo remove any remaining acidic impurities and unreacted NBS.
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Purification MethodColumn Chromatography or Vacuum DistillationTo isolate the pure product.
Expected Outcome
Yield70 - 90%Typical yield for benzylic brominations.
Purity>95%Achievable with proper purification.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis (e.g., 50-100 g scale) and should be adapted and optimized for larger-scale production, taking into account all necessary safety precautions.

Materials and Equipment:

  • Reactants: 2-Fluoro-3-methoxytoluene, N-Bromosuccinimide (NBS), 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Solvents: Acetonitrile (or (Trifluoromethyl)benzene), Dichloromethane (for extraction/chromatography), Hexanes (for chromatography), Ethyl Acetate (for chromatography)

  • Reagents for Work-up: Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and nitrogen/argon inlet; Heating/cooling circulator; Filtration apparatus; Separatory funnels; Rotary evaporator; Glassware for column chromatography or vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser, dropping funnel, and an inlet for inert gas (nitrogen or argon).

  • Charging Reactants: Charge the reactor with 2-Fluoro-3-methoxytoluene (1.0 eq.) and the chosen solvent (e.g., acetonitrile, 5-10 mL/g of toluene derivative). Begin stirring to ensure a homogeneous solution.

  • Addition of NBS and Initiator: Add N-bromosuccinimide (1.05-1.2 eq.) and AIBN (0.01-0.05 eq.) to the reactor.

  • Reaction: Heat the reaction mixture to the reflux temperature of the solvent under a gentle flow of inert gas. Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, GC, or LC-MS). The reaction is typically complete within 2-8 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of the reaction solvent.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally with brine. This will remove any remaining acidic byproducts and unreacted NBS.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by either flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by vacuum distillation. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

  • Product Characterization: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS) to confirm its identity and purity.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a corrosive and harmful solid.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] Avoid inhalation of dust and contact with skin and eyes.[1]

  • Benzyl Bromides: this compound is expected to be a lachrymator (tear-inducing) and an irritant. Handle with extreme care in a fume hood.

  • Radical Initiators: AIBN and benzoyl peroxide are thermally unstable and can decompose exothermically. Store them at the recommended temperatures and avoid exposure to heat, friction, or shock.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

  • Scale-Up Precautions: When scaling up the reaction, it is crucial to consider the exothermic nature of the bromination reaction. Ensure that the reactor has adequate cooling capacity to control the temperature, especially during the initiation phase. A gradual addition of the initiator or running the reaction in a semi-batch mode might be necessary for better temperature control on a larger scale.

Logical Relationships in Synthesis

Logical_Relationships Start Starting Material: 2-Fluoro-3-methoxytoluene Reaction Wohl-Ziegler Bromination (NBS, AIBN, Solvent, Heat) Start->Reaction Side_Reaction Potential Side Reactions: - Ring Bromination - Di-bromination Reaction->Side_Reaction can lead to Workup Work-up: - Filtration - Aqueous Washes Reaction->Workup Control Control Measures: - Non-polar solvent - Controlled stoichiometry - Inert atmosphere Control->Reaction mitigates Purification Purification: - Chromatography or - Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Key logical relationships and control points in the synthesis.

Conclusion

The scale-up synthesis of this compound via the Wohl-Ziegler bromination of 2-Fluoro-3-methoxytoluene is a feasible and efficient method. Careful control of reaction conditions, particularly the choice of solvent and stoichiometry, is essential to maximize the yield of the desired product and minimize the formation of byproducts. The provided protocol serves as a solid foundation for process development and optimization. For industrial-scale production, further studies on reaction kinetics, process safety, and optimization of the purification method are recommended.

References

Application Notes: Continuous Flow Synthesis of N-(2-Fluoro-3-methoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates and fine chemicals. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for straightforward scalability. This application note details a continuous flow protocol for the nucleophilic substitution reaction between 2-Fluoro-3-methoxybenzyl bromide and aniline to synthesize N-(2-Fluoro-3-methoxybenzyl)aniline, a potential building block in drug discovery. The use of a packed-bed reactor with a heterogeneous base simplifies purification and allows for a more efficient and sustainable process. This method leverages the precise control of reaction parameters offered by flow chemistry to optimize product yield and minimize byproduct formation.

Reaction Scheme

Reaction Scheme

Experimental Protocols

Materials and Equipment:

  • This compound (Reagent A)

  • Aniline (Reagent B)

  • Potassium carbonate (heterogeneous base)

  • Acetonitrile (solvent)

  • Syringe pumps

  • Packed-bed reactor column

  • Back pressure regulator (BPR)

  • Heating unit for the reactor

  • Collection vessel

Preparation of Reagent Solutions:

  • Reagent A Solution: Prepare a 0.2 M solution of this compound in acetonitrile.

  • Reagent B Solution: Prepare a 0.24 M solution of aniline in acetonitrile.

Flow Reactor Setup and Experimental Procedure:

  • Reactor Preparation: A glass column (10 mm internal diameter, 20 cm length) was packed with potassium carbonate (particle size 150-350 µm).

  • System Assembly: The packed-bed reactor was integrated into a flow chemistry setup. Two syringe pumps were used to introduce the reagent solutions. The outlet of the reactor was connected to a back pressure regulator set to 10 bar to allow for heating the solvent above its atmospheric boiling point.

  • Reaction Execution:

    • The system was initially primed with acetonitrile at a flow rate of 0.5 mL/min.

    • The packed-bed reactor was heated to the desired temperature (see Table 1).

    • The reagent solutions were pumped through a T-mixer and into the packed-bed reactor at the specified flow rates to achieve the desired residence time.

    • The output from the reactor passed through the back pressure regulator and was collected in a flask.

    • Upon completion of the run, the system was flushed with acetonitrile for 20 minutes.

  • Work-up and Analysis: The collected reaction mixture was concentrated under reduced pressure. The residue was then analyzed by ¹H NMR and LC-MS to determine conversion and yield. The crude product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the results obtained from the optimization of the continuous flow synthesis of N-(2-Fluoro-3-methoxybenzyl)aniline. The effects of temperature and residence time on the reaction yield were investigated.

Table 1: Optimization of Reaction Conditions

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)Isolated Yield (%)
1601.05.07568
2801.05.09285
31001.05.0>9994
41201.05.0>9993
51002.02.59588
61000.510.0>9995

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the continuous flow setup for the synthesis of N-(2-Fluoro-3-methoxybenzyl)aniline.

Flow_Chemistry_Workflow reagentA Reagent A Solution (this compound in ACN) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B Solution (Aniline in ACN) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Packed-Bed Reactor (K2CO3) Heated mixer->reactor bpr Back Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Continuous flow synthesis setup.

Logical Relationship Diagram

This diagram shows the relationship between the key parameters and the outcome of the flow chemistry process.

Logical_Relationship cluster_params Input Parameters cluster_process Flow Process cluster_output Output Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate ResTime Residence Time Yield Product Yield ResTime->Yield Concentration Reagent Concentration Concentration->ReactionRate ReactionRate->Yield Mixing Mixing Efficiency Mixing->ReactionRate Purity Product Purity Yield->Purity

Key parameter relationships.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-3-methoxybenzyl bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of 2-Fluoro-3-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of nucleophiles used in alkylation reactions with this compound?

A1: this compound is a versatile electrophile for the alkylation of a variety of nucleophiles. The most common classes include:

  • N-nucleophiles: Heterocyclic compounds such as pyrazoles, indazoles, and imidazoles, as well as primary and secondary amines.

  • C-nucleophiles: Active methylene compounds like malonic esters, β-ketoesters, and nitriles, which are deprotonated to form enolates.

  • O-nucleophiles: Phenols and alcohols, although O-alkylation can sometimes be a competing side reaction in the N-alkylation of nitrogen heterocycles with hydroxyl groups.

Q2: I am observing a mixture of N-1 and N-2 alkylated regioisomers when using a pyrazole or indazole nucleophile. How can I improve the regioselectivity?

A2: Regioselectivity in the N-alkylation of pyrazoles and indazoles is a common challenge and is influenced by steric and electronic factors of both the nucleophile and electrophile, as well as the reaction conditions. To favor a specific regioisomer, consider the following:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for some indazoles.[1] Conversely, using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) may favor the N-2 isomer in certain cases.

  • Steric Hindrance: Bulky substituents on the pyrazole or indazole ring can direct the alkylation to the less sterically hindered nitrogen atom.

  • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Q3: My reaction is showing low or no conversion of the starting materials. What are the likely causes?

A3: Low or no product yield can stem from several factors:

  • Inactive Base: The base used (e.g., NaH, K₂CO₃) may be old or have been improperly stored, leading to deactivation by moisture. Ensure the base is fresh and handled under anhydrous conditions.

  • Insufficiently Strong Base: The pKa of your nucleophile will determine the required strength of the base for efficient deprotonation. For less acidic nucleophiles, a stronger base like sodium hydride may be necessary.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A gradual increase in temperature may be needed to drive the reaction to completion.

  • Steric Hindrance: Significant steric bulk on either the nucleophile or the electrophile can impede the reaction.

Q4: I am observing the formation of multiple products, including what appears to be a dialkylated product. How can I prevent this?

A4: The formation of multiple products often arises from over-alkylation, where the initially formed mono-alkylated product is more nucleophilic than the starting material and reacts further with the electrophile. To minimize this:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low product yield in the alkylation of this compound.

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents sub_reagents1 Is the base active and anhydrous? check_reagents->sub_reagents1 check_conditions Evaluate Reaction Conditions sub_conditions1 Is the temperature appropriate? check_conditions->sub_conditions1 check_workup Assess Workup and Purification sub_workup1 Was the product lost during extraction? check_workup->sub_workup1 sub_reagents2 Are the nucleophile and electrophile pure? sub_reagents1->sub_reagents2 Yes action_reagents1 Use fresh, anhydrous base. sub_reagents1->action_reagents1 No sub_reagents3 Is the stoichiometry correct? sub_reagents2->sub_reagents3 Yes action_reagents2 Purify starting materials. sub_reagents2->action_reagents2 No sub_reagents3->check_conditions Yes action_reagents3 Adjust stoichiometry (e.g., slight excess of nucleophile). sub_reagents3->action_reagents3 No sub_conditions2 Is the solvent suitable and anhydrous? sub_conditions1->sub_conditions2 Yes action_conditions1 Optimize temperature (e.g., incremental increase). sub_conditions1->action_conditions1 No sub_conditions3 Is the reaction time sufficient? sub_conditions2->sub_conditions3 Yes action_conditions2 Use anhydrous solvent; consider solvent polarity. sub_conditions2->action_conditions2 No sub_conditions3->check_workup Yes action_conditions3 Increase reaction time and monitor by TLC/LC-MS. sub_conditions3->action_conditions3 No sub_workup2 Was the purification method appropriate? sub_workup1->sub_workup2 Yes action_workup1 Check pH during workup; perform additional extractions. sub_workup1->action_workup1 No action_workup2 Optimize chromatography conditions or consider recrystallization. sub_workup2->action_workup2 No end_node Yield Optimized sub_workup2->end_node Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of O-Alkylated Byproduct

When alkylating nucleophiles containing both N-H and O-H groups (e.g., hydroxypyrazoles), the formation of an O-alkylated byproduct is a common side reaction.

Observation Potential Cause Recommended Solution
Significant amount of O-alkylated product detected by NMR or LC-MS.The oxygen atom is competing with the nitrogen atom as the nucleophilic site. This can be influenced by the base and solvent system.Protect the Hydroxyl Group: Before the alkylation step, protect the -OH group with a suitable protecting group (e.g., silyl ether). The protecting group can be removed after the N-alkylation is complete.
Optimize Base and Solvent: Use a less polar solvent to disfavor the solvation of the harder oxygen nucleophile. The choice of counter-ion from the base can also influence the N vs. O selectivity.

Data Presentation: Representative Reaction Conditions for N-Alkylation of Heterocycles

The following table summarizes typical conditions for the N-alkylation of pyrazole and indazole derivatives with substituted benzyl bromides, which can be adapted for this compound.

Nucleophile Base (Equivalents) Solvent Temperature (°C) Time (h) Typical Yield (%) Notes on Regioselectivity
PyrazoleK₂CO₃ (1.5-2.0)DMF or ACN25-804-1270-95Often gives a mixture of regioisomers.
IndazoleNaH (1.1-1.5)THF0 to 502-680-95Can favor N-1 alkylation for certain substituted indazoles.[1]
IndazoleCs₂CO₃ (1.5-2.0)DMF25-603-875-90May favor N-2 alkylation depending on the substrate.
4-NitropyrazoleK₂CO₃ (1.5)ACNReflux6-1285-95The electron-withdrawing nitro group influences regioselectivity.

Experimental Protocols

The following are detailed, representative methodologies for N-alkylation and C-alkylation reactions. These should be adapted and optimized for specific substrates.

ExperimentalWorkflow start Start reagent_prep Reagent Preparation (Nucleophile, Base, Anhydrous Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, add nucleophile, solvent, and base) reagent_prep->reaction_setup electrophile_addition Dropwise Addition of This compound reaction_setup->electrophile_addition reaction_progress Reaction Monitoring (TLC or LC-MS) electrophile_addition->reaction_progress workup Aqueous Workup and Extraction reaction_progress->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end_node End characterization->end_node

Caption: General experimental workflow for alkylation.

Protocol 1: N-Alkylation of a Pyrazole Derivative

Materials:

  • Pyrazole derivative (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrazole derivative (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirred pyrazole suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole regioisomers.

Protocol 2: C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate (1.0 eq)

  • This compound (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred THF at 0 °C.

  • Add diethyl malonate (1.0 eq) dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature, then warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous THF.

  • Add the this compound solution dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C-alkylated product.

References

Technical Support Center: Reactions with 2-Fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methoxybenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: Based on the reactivity of benzyl bromides, the most common side products in reactions with this compound include:

  • Hydrolysis Product: (2-Fluoro-3-methoxyphenyl)methanol is formed if water is present in the reaction mixture.

  • Dimerization/Self-Condensation Product: 1,2-bis(2-fluoro-3-methoxyphenyl)ethane can form through a Wurtz-type coupling, especially in the presence of metallic reagents or under certain reductive conditions. Another potential dimeric impurity is bis(2-fluoro-3-methoxyphenyl)methane.

  • Oxidation Product: 2-Fluoro-3-methoxybenzaldehyde can be formed if oxidizing agents are present or through air oxidation, particularly if the reaction is run for extended periods at elevated temperatures.

  • Over-alkylation Products: In reactions with primary or secondary amines, di- or tri-alkylation of the amine can occur, leading to the formation of secondary or tertiary amines and quaternary ammonium salts, respectively.

Q2: How can I minimize the formation of the hydrolysis product, (2-Fluoro-3-methoxyphenyl)methanol?

A2: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes:

  • Using anhydrous solvents. Solvents should be appropriately dried and stored over molecular sieves.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q3: What conditions favor the formation of the dimerized byproduct?

A3: Dimerization is more likely to occur under the following conditions:

  • Use of strong reducing agents or certain metals: For example, reactions involving sodium metal can promote reductive dimerization.

  • High concentrations of the benzyl bromide: Using a more dilute solution can sometimes reduce the rate of this bimolecular side reaction.

  • Elevated temperatures: Higher temperatures can sometimes promote radical pathways that may lead to dimerization.

Q4: In an N-alkylation reaction with a primary amine, how can I avoid the formation of the dialkylated secondary amine?

A4: To favor mono-alkylation and avoid over-alkylation, consider the following strategies:

  • Use a large excess of the primary amine: This stoichiometric control ensures the benzyl bromide is more likely to react with the more abundant primary amine rather than the newly formed secondary amine.

  • Control the reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation.

  • Slow addition of the benzyl bromide: Adding the this compound solution dropwise to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product and a significant amount of a polar byproduct that is soluble in water. Presence of water in the reaction mixture leading to hydrolysis.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and perform the reaction under an inert atmosphere.
A significant non-polar byproduct with approximately double the molecular weight of the starting material is observed. Dimerization of the benzyl bromide.Use a higher dilution. Avoid high temperatures and strongly reducing conditions if not essential for the desired transformation.
Formation of a byproduct with a carbonyl peak in the IR spectrum and a new aldehyde proton signal in the 1H NMR. Oxidation of the benzyl bromide or the corresponding alcohol.Degas solvents and run the reaction under an inert atmosphere. Use freshly distilled/purified reagents.
In an N-alkylation of a primary amine, multiple products with increasing polarity are observed. Over-alkylation of the amine.Use a 2-5 fold excess of the primary amine. Add the this compound slowly to the reaction mixture. Consider running the reaction at a lower temperature.
The reaction is sluggish or does not go to completion. Poor nucleophilicity of the substrate. Insufficiently strong base (in cases where deprotonation is required).Consider using a more polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions. For nucleophiles requiring deprotonation (e.g., alcohols, phenols, thiols), ensure a sufficiently strong and non-nucleophilic base is used (e.g., NaH, K2CO3).

Experimental Protocols

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

  • Preparation: Under an inert atmosphere (N2 or Ar), add the phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, acetone, or THF) to a dry reaction flask equipped with a magnetic stirrer.

  • Deprotonation: Add a suitable base (e.g., K2CO3 (1.5 eq.) or NaH (1.1 eq.)) portion-wise at room temperature or 0 °C. Stir the mixture for 30-60 minutes.

  • Alkylation: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-80 °C to ensure completion.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction with this compound shows side products check_byproducts Identify Side Products (e.g., by LC-MS, NMR) start->check_byproducts hydrolysis Hydrolysis Product: (2-Fluoro-3-methoxyphenyl)methanol check_byproducts->hydrolysis  Polar, water-soluble byproduct dimer Dimerization Product: 1,2-bis(2-fluoro-3-methoxyphenyl)ethane check_byproducts->dimer  High MW, non-polar byproduct oxidation Oxidation Product: 2-Fluoro-3-methoxybenzaldehyde check_byproducts->oxidation  Byproduct with C=O group overalkylation Over-alkylation Product(s) (in N-alkylation) check_byproducts->overalkylation  Multiple N-alkylated products solve_hydrolysis Troubleshooting: - Use anhydrous reagents/solvents - Inert atmosphere (N2/Ar) hydrolysis->solve_hydrolysis solve_dimer Troubleshooting: - Increase solvent volume (dilution) - Avoid high temperatures - Avoid strong reducing agents dimer->solve_dimer solve_oxidation Troubleshooting: - Degas solvents - Inert atmosphere (N2/Ar) - Use antioxidants (if compatible) oxidation->solve_oxidation solve_overalkylation Troubleshooting: - Use excess amine - Slow addition of benzyl bromide - Lower reaction temperature overalkylation->solve_overalkylation end Optimized Reaction solve_hydrolysis->end solve_dimer->end solve_oxidation->end solve_overalkylation->end

Caption: Troubleshooting workflow for reactions with this compound.

Technical Support Center: Chromatographic Purification of 2-Fluoro-3-methoxybenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 2-Fluoro-3-methoxybenzyl bromide using chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from reactions involving this compound.

Problem: My desired product and the unreacted this compound have very similar Rf values on the TLC plate, making separation by column chromatography difficult.

  • Solution: Separating compounds with close Rf values requires optimizing the mobile phase. Since this compound is a relatively non-polar compound, you can increase the separation by using a less polar solvent system.[1][2]

    • Strategy 1: Decrease Solvent Polarity: Start with a highly non-polar eluent, such as pure hexanes or a high hexane to ethyl acetate ratio (e.g., 98:2), to first elute the non-polar benzyl bromide.[3]

    • Strategy 2: Gradient Elution: Employ a shallow gradient elution. Begin with a very non-polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values. A slow increase in the more polar solvent (e.g., ethyl acetate) will allow for better separation.

Problem: I am trying to purify a polar amine product, but it is streaking on the silica gel column and the yield is low.

  • Solution: Basic compounds like amines can interact strongly with the acidic silica gel, leading to poor separation and product loss.

    • Strategy 1: Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of your amine product.

    • Strategy 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.

Problem: My product seems to be decomposing on the silica gel column.

  • Solution: Some compounds are sensitive to the acidic nature of silica gel.

    • Strategy 1: Neutralize the Silica Gel: As mentioned above, adding a base like triethylamine to the eluent can help.

    • Strategy 2: Use a Deactivated Silica Gel: You can use a commercially available deactivated silica gel or prepare it by treating the silica gel with a suitable reagent.

    • Strategy 3: Swift Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system than what is typically used for optimal separation, once the impurities have been eluted.

Problem: I am unsure which solvent system to start with for my column.

  • Solution: Thin-Layer Chromatography (TLC) is an essential first step to determine the appropriate solvent system.

    • General Guidance: For products derived from benzyl bromides, solvent systems based on hexanes and ethyl acetate are very common.[4][5][6] For more polar products, dichloromethane and methanol can be used.

    • Target Rf: Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a reaction with this compound?

  • A1: The most common impurities are typically unreacted this compound and potentially side-products from elimination reactions, especially if a strong, sterically hindered base is used. Depending on the reaction, you may also have byproducts from the nucleophile or solvent.

Q2: How can I visualize this compound and its derivatives on a TLC plate?

  • A2: Aromatic compounds like this compound and its products are usually UV-active. You can visualize them under a UV lamp (typically at 254 nm).[2] Additionally, you can use a potassium permanganate (KMnO4) stain, which will react with many organic compounds.

Q3: Is it possible to remove unreacted this compound without using column chromatography?

  • A3: In some cases, yes.

    • Work-up Procedures: If your product is stable to base, you can sometimes quench the reaction with a nucleophilic amine like triethylamine, which reacts with the excess benzyl bromide to form a water-soluble quaternary ammonium salt that can be removed with an aqueous wash.[3]

    • Distillation: If your product is significantly less volatile than this compound, purification by distillation under reduced pressure might be an option.[3][7]

Q4: My product is an oil and won't crystallize. How can I be sure it's pure after column chromatography?

  • A4: Purity of an oil is best assessed by analytical techniques.

    • NMR Spectroscopy: Proton (1H) and Carbon (13C) NMR are excellent for determining the purity and confirming the structure of your compound. The presence of signals corresponding to impurities will indicate that further purification is needed.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product and can help identify any impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a very sensitive technique for assessing purity. A single peak on an HPLC chromatogram is a good indication of a pure compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Product TypeStarting Solvent System (Hexane:Ethyl Acetate)Gradient RecommendationExpected Rf of ProductNotes
Benzyl Ether95:5 to 90:10Gradually increase to 70:300.2 - 0.5The polarity of the alcohol used will significantly impact the product's polarity.
Benzyl Amine (Secondary)90:10 to 80:20Gradually increase to 50:500.1 - 0.4Consider adding 0.1-1% triethylamine to the eluent to prevent streaking.
Benzyl Ester90:10 to 85:15Gradually increase to 60:400.3 - 0.6Product polarity will depend on the carboxylic acid used.

Table 2: Rf Values of Reference Compounds

CompoundTypical Solvent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound90:10~0.7 - 0.8
Aromatic Amine Product85:15~0.54
Aromatic Amide Product70:30~0.36

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and exact solvent composition. These values should be used as a general guide.

Experimental Protocols & Visualizations

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the appropriate solvent (ideally the column eluent). Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system, collecting fractions.

  • Gradient (if applicable): Gradually increase the polarity of the eluent according to the separation needs determined by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification of a 2-Fluoro-3-methoxybenzyl Ether

Purification_Workflow Purification Workflow for a 2-Fluoro-3-methoxybenzyl Ether cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reaction of this compound with an alcohol workup Aqueous Work-up start->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate tlc TLC Analysis to Determine Optimal Solvent System concentrate->tlc column Silica Gel Column Chromatography tlc->column fractions Combine Pure Fractions column->fractions final_concentrate Remove Solvent fractions->final_concentrate pure_product Pure Product final_concentrate->pure_product

Caption: Workflow for the purification of a 2-Fluoro-3-methoxybenzyl ether.

Troubleshooting Logic for Poor Separation

Troubleshooting_Separation Troubleshooting Poor Separation cluster_solutions Potential Solutions cluster_actions Actions cluster_outcome Desired Outcome start Poor Separation of Product and Starting Material on TLC less_polar Use a Less Polar Solvent System start->less_polar shallow_gradient Employ a Shallow Gradient Elution start->shallow_gradient different_stationary Try a Different Stationary Phase (e.g., Alumina) start->different_stationary decrease_ethyl_acetate Decrease % of Ethyl Acetate in Hexane less_polar->decrease_ethyl_acetate slow_increase Slowly Increase Polar Solvent Concentration During Column shallow_gradient->slow_increase test_alumina_tlc Run a TLC Plate with Alumina different_stationary->test_alumina_tlc improved_separation Improved Separation on TLC decrease_ethyl_acetate->improved_separation slow_increase->improved_separation test_alumina_tlc->improved_separation

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Preventing Over-alkylation with 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-alkylation when using 2-Fluoro-3-methoxybenzyl bromide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a concern with this compound?

A1: Over-alkylation is a common side reaction in which the target molecule is alkylated multiple times. With a reactive electrophile like this compound, a nucleophilic substrate, such as a primary amine or a phenol, can undergo mono-alkylation to form the desired product. However, this product can sometimes be more nucleophilic than the starting material and react further with another molecule of the benzyl bromide, leading to di-alkylation or even tri-alkylation. This reduces the yield of the desired mono-alkylated product and complicates purification.

Q2: How do the fluoro and methoxy substituents on the benzyl bromide affect its reactivity?

A2: The electronic properties of the substituents on the benzene ring influence the reactivity of the benzylic bromide. The methoxy group (-OCH₃) is an electron-donating group, which can stabilize the partial positive charge that develops on the benzylic carbon during the transition state of an Sₙ2 reaction, or the full positive charge of a carbocation in an Sₙ1 reaction. This generally increases the reactivity of the benzyl bromide. The fluorine atom (-F) is an electron-withdrawing group through induction but can also donate electron density through resonance. The interplay of these effects can modulate the overall reactivity of the molecule.

Q3: What are the key factors to control to prevent over-alkylation?

A3: The primary factors to control are:

  • Stoichiometry: The molar ratio of the nucleophile to the alkylating agent is critical.

  • Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

  • Concentration: The concentration of the reactants can influence the relative rates of the first and subsequent alkylations.

  • Base: The choice and amount of base can significantly affect the nucleophilicity of the substrate.

  • Solvent: The polarity and nature of the solvent can influence reaction rates and selectivity.

  • Addition Rate: The rate at which the alkylating agent is added can be a crucial parameter.

Troubleshooting Guides

Issue 1: Low Yield of Mono-N-Alkylated Product and Formation of Di-alkylated Byproduct

Possible Cause: The mono-alkylated amine is more nucleophilic than the starting primary amine and reacts further with this compound.

Solutions:

ParameterRecommendationRationale
Stoichiometry Use a significant excess of the primary amine (3-5 equivalents).Statistically favors the reaction of the benzyl bromide with the more abundant primary amine.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Reduces the rate of the second alkylation, which typically has a higher activation energy.
Addition Add the this compound solution slowly (dropwise) to the reaction mixture.Maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the mono-alkylated product.
Base Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and use it in a controlled amount.A strong base can fully deprotonate the mono-alkylated amine, increasing its nucleophilicity.
Solvent Use a less polar aprotic solvent (e.g., THF, Dioxane).Can help to solvate the ions to a lesser extent, potentially reducing the rate of the second alkylation.

Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine

  • Reaction Setup: To a solution of the primary amine (3.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting benzyl bromide is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Mixture of Mono- and Di-O-Alkylated Products with Phenolic Substrates

Possible Cause: The mono-O-alkylated product (phenoxide) is still sufficiently nucleophilic to react with a second molecule of this compound, especially with di- or polyhydric phenols.

Solutions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the phenol (1.1-1.2 equivalents) relative to the benzyl bromide.Ensures the complete consumption of the more valuable alkylating agent.
Base Use a stoichiometric amount of a mild base (e.g., K₂CO₃) relative to the phenolic hydroxyl groups to be alkylated.Precise control over the amount of phenoxide generated minimizes the formation of the di-anion in polyhydric phenols.
Protecting Groups For polyhydric phenols, consider using protecting groups for the hydroxyls that should not be alkylated.Provides a definitive way to achieve mono-alkylation at the desired position.
Solvent Aprotic polar solvents like DMF or acetonitrile are commonly used.These solvents can help to dissolve the phenoxide salt and facilitate the reaction.
Temperature Moderate temperatures (e.g., 50-80 °C) are often required.Balances the need for a reasonable reaction rate with minimizing side reactions.

Experimental Protocol: Selective Mono-O-Alkylation of a Phenol

  • Reaction Setup: To a solution of the phenol (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add potassium carbonate (1.1 mmol).

  • Heating: Heat the mixture to 60 °C and stir for 30 minutes to ensure the formation of the phenoxide.

  • Addition: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing Reaction Control

The following diagrams illustrate the logical relationships in controlling alkylation reactions.

overalkylation_control cluster_factors Controlling Factors cluster_outcomes Desired Outcome Stoichiometry Stoichiometry Mono_alkylation Increased Mono-alkylation Stoichiometry->Mono_alkylation Excess Nucleophile Temperature Temperature Over_alkylation Decreased Over-alkylation Temperature->Over_alkylation Low Temp Concentration Concentration Concentration->Mono_alkylation Dilute Conditions Base Base Base->Mono_alkylation Weak/Stoichiometric Solvent Solvent Solvent->Mono_alkylation Appropriate Polarity

Caption: Key factors influencing the selectivity towards mono-alkylation.

experimental_workflow start Start setup Reaction Setup (Substrate, Solvent, Base) start->setup temp_control Temperature Adjustment setup->temp_control add_reagent Slow Addition of This compound temp_control->add_reagent monitor Reaction Monitoring (TLC/LC-MS) add_reagent->monitor monitor->monitor Incomplete workup Quenching and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Mono-alkylated Product purify->product

Caption: A generalized experimental workflow for controlled mono-alkylation.

Technical Support Center: Managing Hydrodehalogenation of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrodehalogenation of 2-Fluoro-3-methoxybenzyl bromide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrodehalogenation of this compound?

The primary product is 2-Fluoro-3-methoxytoluene. The reaction involves the reductive cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

Q2: Which catalytic systems are most effective for this transformation?

Palladium-based catalysts, particularly palladium on activated carbon (Pd/C), are widely used and highly effective for the hydrodehalogenation of benzyl halides.[1][2] Other catalysts, such as those based on nickel, can also be employed.[3]

Q3: What are common hydrogen sources for this reaction?

Common hydrogen sources include hydrogen gas (H₂), catalytic transfer hydrogenation reagents like ammonium formate, sodium formate, or formic acid, and other hydrogen donors like alcohols.[4][5][6] The choice of hydrogen source can influence reaction conditions and selectivity.

Q4: Can the fluorine atom be removed during the hydrodehalogenation?

Yes, hydrodefluorination is a potential side reaction, especially under harsh conditions or with certain catalysts.[5] Careful control of reaction parameters such as temperature and catalyst loading is crucial to minimize this unwanted reaction.

Q5: How do the electronic properties of the substituents (fluoro and methoxy groups) affect the reaction?

The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can influence the reactivity of the benzyl bromide. These substituents can affect the stability of reaction intermediates and the rate of the hydrodehalogenation process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction or Low Conversion 1. Insufficient catalyst activity or loading. 2. Inadequate hydrogen source or pressure. 3. Poor solvent choice. 4. Reaction temperature is too low.1. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fresh and not poisoned. 2. If using H₂ gas, ensure the system is properly sealed and purged. Increase H₂ pressure if necessary. If using a transfer hydrogenation reagent, increase the molar excess. 3. Switch to a solvent known to be effective for hydrodehalogenation, such as methanol, ethanol, or ethyl acetate.[1] 4. Gradually increase the reaction temperature, monitoring for the formation of byproducts.
Formation of Byproducts (e.g., hydrodefluorination) 1. Reaction temperature is too high. 2. Excessive catalyst loading or overly active catalyst. 3. Prolonged reaction time.1. Reduce the reaction temperature. Hydrodefluorination is often more prevalent at elevated temperatures.[5] 2. Decrease the catalyst loading or switch to a less active catalyst. 3. Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed.
Catalyst Poisoning 1. Impurities in the starting material or solvent. 2. Presence of sulfur-containing compounds.1. Purify the starting material and use high-purity, degassed solvents. 2. Ensure all glassware is thoroughly cleaned and free of contaminants.
Difficulty in Product Isolation 1. Product is volatile. 2. Emulsion formation during workup.1. Use a lower boiling point solvent for extraction and perform rotary evaporation at a lower temperature and reduced pressure. 2. Add a saturated brine solution to break up the emulsion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes a general procedure for the hydrodehalogenation of a substituted benzyl bromide using a heterogeneous palladium catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in methanol.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or desired pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol provides an alternative method using a transfer hydrogenation agent, avoiding the need for a pressurized hydrogen gas setup.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add ammonium formate (3-5 eq) to the solution.

  • Carefully add 10% Pd/C (5-10 mol%) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (around 60-65 °C).

  • Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by extraction and/or column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrodehalogenation of Substituted Benzyl Bromides

CatalystHydrogen SourceSolventBaseTemperature (°C)Typical Yield (%)Reference
10% Pd/CH₂ (1 atm)MethanolNaHCO₃25>90General Protocol
5% Pd/CAmmonium FormateMethanol-6085-95[4]
NiCl₂/NaBH₄Methanol--2580-90[3]
H₃PO₃/I₂DCE-120~90[7]

Note: Yields are generalized based on similar substrates and may vary for this compound. Optimization is recommended.

Visualizations

Hydrodehalogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate (this compound) in Solvent (e.g., Methanol) B Add Base (e.g., NaHCO₃, optional) A->B C Add Catalyst (e.g., 10% Pd/C) B->C D Introduce Hydrogen Source (H₂ gas or Transfer Reagent) C->D E Stir at Defined Temperature D->E F Monitor Progress (TLC, GC/MS) E->F G Filter to Remove Catalyst F->G Reaction Complete H Solvent Removal (Rotary Evaporation) G->H I Purification (Column Chromatography) H->I J Product (2-Fluoro-3-methoxytoluene) I->J

Caption: Experimental workflow for the hydrodehalogenation of this compound.

Troubleshooting_Tree Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete Yes Byproducts Byproducts Formed? Start->Byproducts No Sol_Catalyst Increase Catalyst Loading or Use Fresh Catalyst Incomplete->Sol_Catalyst Yes Sol_H2 Increase H₂ Pressure or Excess of Transfer Reagent Incomplete->Sol_H2 Yes Sol_Temp_Low Increase Reaction Temperature Incomplete->Sol_Temp_Low Yes Sol_Temp_High Decrease Reaction Temperature Byproducts->Sol_Temp_High Yes Sol_Cat_Load Decrease Catalyst Loading Byproducts->Sol_Cat_Load Yes Sol_Time Reduce Reaction Time Byproducts->Sol_Time Yes

Caption: A decision tree for troubleshooting common issues in hydrodehalogenation reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvents on the reactivity of 2-Fluoro-3-methoxybenzyl bromide in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction mechanisms for this compound with a nucleophile?

A1: this compound, as a benzylic bromide, can react via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. The formation of a resonance-stabilized benzylic carbocation makes the SN1 pathway particularly viable.[1][2][3][4] The operative mechanism is highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile.

Q2: How do polar protic solvents affect the reactivity of this compound?

A2: Polar protic solvents, such as water, methanol, and ethanol, are capable of hydrogen bonding.[5][6] These solvents can stabilize the carbocation intermediate formed during an SN1 reaction through solvation, thereby increasing the rate of SN1 reactions.[5][6] Conversely, they can also solvate the nucleophile, making it less reactive and potentially slowing down SN2 reactions.[5][6]

Q3: What is the role of polar aprotic solvents in reactions with this compound?

A3: Polar aprotic solvents, like acetone, acetonitrile (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess dipole moments but do not have O-H or N-H bonds for hydrogen bonding.[7] They are effective at solvating cations but not anions.[7] This leaves the anionic nucleophile "bare" and more reactive, which generally accelerates SN2 reactions.

Q4: Which type of solvent would favor an SN1 reaction for this compound?

A4: Solvents with high ionizing power, typically polar protic solvents, are ideal for promoting the SN1 mechanism.[1] This is because they can effectively stabilize the transition state leading to the formation of the resonance-stabilized benzylic carbocation and the bromide leaving group.[5][6]

Q5: If I want to perform an SN2 reaction, what kind of solvent should I choose?

A5: To favor an SN2 pathway, a polar aprotic solvent is generally the best choice. These solvents will dissolve the reactants but will not strongly solvate the nucleophile, thus maximizing its nucleophilicity.

Troubleshooting Guide

Issue 1: My reaction is much slower than expected in ethanol.

  • Possible Cause: Ethanol is a polar protic solvent. If your nucleophile is anionic, ethanol will solvate it through hydrogen bonding, reducing its nucleophilicity and slowing down an SN2 reaction.[5][6] If the intended reaction was SN2, the solvent choice is likely the issue.

  • Solution: Consider switching to a polar aprotic solvent like acetone or DMF to enhance the nucleophile's reactivity.

Issue 2: I am getting a mixture of substitution and elimination products.

  • Possible Cause: The basicity of the nucleophile and the reaction temperature can influence the competition between substitution and elimination. While not explicitly detailed for this specific molecule in the provided results, stronger bases and higher temperatures generally favor elimination. The solvent can also play a role in the product distribution.

  • Solution: To favor substitution, use a good nucleophile that is a weak base. If possible, conduct the reaction at a lower temperature.

Issue 3: The reaction rate is highly variable between different batches of the same polar aprotic solvent.

  • Possible Cause: The presence of small amounts of water in aprotic solvents can significantly affect the reaction. Water is a polar protic substance and can solvate the nucleophile, reducing its effectiveness in an SN2 reaction.

  • Solution: Ensure your aprotic solvent is anhydrous. Use freshly dried solvent for your reactions to maintain consistency.

Data Presentation

The following tables present hypothetical data to illustrate the expected trends in reaction rates for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) in various solvents.

Table 1: Relative Reaction Rates for SN1 Solvolysis

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate
Water80.1Polar ProticVery High
Formic Acid58.5Polar ProticHigh
Methanol32.7Polar ProticModerate
Ethanol24.5Polar ProticModerate-Low
Acetone20.7Polar AproticLow

This table illustrates that as the polarity and protic nature of the solvent increase, the rate of a reaction proceeding through a carbocation intermediate (SN1) is expected to increase due to better stabilization of the intermediate.[5][6]

Table 2: Relative Reaction Rates for an SN2 Reaction with a Strong Nucleophile (e.g., N₃⁻)

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate
Dimethylformamide (DMF)36.7Polar AproticVery High
Acetonitrile37.5Polar AproticHigh
Acetone20.7Polar AproticModerate
Methanol32.7Polar ProticLow
Water80.1Polar ProticVery Low

This table shows that for an SN2 reaction, polar aprotic solvents are expected to give higher reaction rates because they do not solvate the anionic nucleophile as strongly as polar protic solvents.[7]

Experimental Protocols & Visualizations

General Experimental Protocol for a Kinetic Study

A common method to study the effect of a solvent on the reaction rate is to monitor the progress of the reaction over time. For the solvolysis of this compound, where the solvent also acts as the nucleophile, one could monitor the production of HBr.[8]

  • Preparation of the Reaction Mixture: A solution of this compound is prepared in the desired solvent or solvent mixture at a specific concentration.

  • Temperature Control: The reaction vessel is placed in a constant temperature bath to ensure the reaction rate is not affected by temperature fluctuations.

  • Monitoring the Reaction:

    • An indicator can be added to the solution. As HBr is produced, the solution will become acidic.[8]

    • A standardized solution of a base (e.g., NaOH) is added periodically to neutralize the acid and return the indicator to its endpoint color. The volume of base added is recorded over time.[8]

  • Data Analysis: The rate constant of the reaction can be determined by plotting the concentration of the reactant versus time or by using integrated rate laws.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare solution of This compound in chosen solvent B Equilibrate at constant temperature A->B C Add indicator B->C D Start reaction and timer C->D E Titrate with base at intervals D->E F Record volume of base and time E->F E->F G Plot data (e.g., concentration vs. time) F->G H Calculate rate constant (k) G->H

Caption: Workflow for a kinetic study of solvolysis.

Signaling Pathways: SN1 vs. SN2 Mechanisms

The choice of solvent can direct the reaction of this compound down one of two pathways.

Reaction_Pathways cluster_SN1 SN1 Pathway (Favored in Polar Protic Solvents) cluster_SN2 SN2 Pathway (Favored in Polar Aprotic Solvents) Reactant This compound + Nu⁻ TS1_SN1 Transition State 1 (Ionization) Reactant->TS1_SN1 Polar Protic Solvent TS_SN2 Transition State [Nu---C---Br]⁻ Reactant->TS_SN2 Polar Aprotic Solvent Intermediate Benzylic Carbocation + Br⁻ (Solvated) TS1_SN1->Intermediate Rate-determining step TS2_SN1 Transition State 2 (Nucleophilic Attack) Intermediate->TS2_SN1 Product_SN1 Substitution Product TS2_SN1->Product_SN1 Product_SN2 Substitution Product TS_SN2->Product_SN2

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

References

choice of base for reactions with 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-3-methoxybenzyl bromide

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a versatile electrophilic reagent used in organic synthesis. It serves as a building block for introducing the 2-fluoro-3-methoxybenzyl moiety into molecules. This is particularly common in medicinal chemistry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). It readily participates in nucleophilic substitution reactions (SN2) with a variety of nucleophiles.

Q2: Which types of bases are suitable for reactions with this reagent?

A2: The choice of base is critical and depends on the pKa of the nucleophile being alkylated.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used for alkylating phenols, amines, and amides.[1][2] They are effective in polar aprotic solvents like DMF or acetonitrile and minimize side reactions.

  • Strong Inorganic Bases (e.g., NaH, KOH): Stronger bases like sodium hydride (NaH) are used for deprotonating less acidic nucleophiles such as alcohols or amides.[3][4] Aqueous KOH can also be effective, particularly under phase-transfer conditions.[3]

  • Organic Amine Bases (e.g., TEA, DIPEA): Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used as acid scavengers in the N-alkylation of amines, particularly when the amine is supplied as a hydrochloride salt.[5]

Q3: What are the recommended solvents for alkylation reactions?

A3: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. Common choices include:

  • Acetonitrile (ACN): Good for many SN2 reactions.[1]

  • N,N-Dimethylformamide (DMF): Excellent solvating power, but can be difficult to remove and may react with some reagents at high temperatures.[2][5]

  • Acetone: Often used with carbonate bases, though solubility of reagents can sometimes be an issue.[2]

  • Tetrahydrofuran (THF): A common choice, particularly when using strong bases like NaH.[5]

Base Selection Guide

Choosing the correct base is crucial for reaction success. The following flowchart provides a logical guide for selecting an appropriate base based on the nucleophile type.

BaseSelection cluster_input Step 1: Identify Nucleophile cluster_process Step 2: Determine Acidity & Type cluster_output Step 3: Select Base Start What is your Nucleophile? pKa_check pKa of Nucleophile? Start->pKa_check Start Here amine_type Primary or Secondary Amine? pKa_check->amine_type Amines WeakBase Use Weak Inorganic Base: K₂CO₃, Cs₂CO₃ pKa_check->WeakBase pKa < 15 (Phenols, Amides, Carboxylic Acids) StrongBase Use Strong Base: NaH, KHMDS, LDA pKa_check->StrongBase pKa > 16 (Alcohols, Thiols) amine_type->WeakBase Free Amine OrganicBase Use Organic Base: TEA, DIPEA (as acid scavenger) amine_type->OrganicBase Amine Salt (e.g., HCl)

Caption: A decision flowchart for selecting the appropriate base.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inadequate Base Strength: The chosen base is not strong enough to fully deprotonate the nucleophile.Select a stronger base. For example, if K₂CO₃ fails for an alcohol alkylation, switch to NaH.
Poor Reagent Solubility: The base or nucleophile is not soluble in the chosen solvent.[2]Switch to a solvent with better solvating power (e.g., from Acetone to DMF or DMSO).[2][5] Gentle heating may also improve solubility.
Reaction Not Reaching Completion: The reaction has stalled, leaving unreacted starting material.[2]Increase the reaction temperature or extend the reaction time. Adding a phase-transfer catalyst (e.g., TBAB) or a catalytic amount of potassium iodide (KI) can accelerate SN2 reactions with bromides.[2]
Steric Hindrance: The nucleophile or substrate is sterically bulky, slowing the SN2 reaction.Increase the reaction temperature and time. Consider using a less hindered base if applicable.

Problem 2: Formation of Side Products

Side Product Cause Suggested Solution
2-Fluoro-3-methoxybenzyl alcohol Presence of water in the reaction, leading to hydrolysis of the benzyl bromide.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
O-alkylation instead of N-alkylation (for amides) Amide anions are ambident nucleophiles. Reaction conditions can favor O-alkylation.[4]Using stronger, non-coordinating bases like NaH in a polar aprotic solvent like DMF can favor N-alkylation.[4] Weaker bases like K₂CO₃ may lead to a mixture of products.[4]
Elimination Products Use of a strong, sterically hindered base which can act as a base for E2 elimination rather than facilitating substitution.This is less common for primary benzyl bromides but possible. Use a less hindered, weaker base if elimination is observed.

The diagram below illustrates the desired SN2 pathway and common competing side reactions.

ReactionPathways Start Reagents: This compound + Nucleophile (Nu-H) + Base DesiredProduct Desired Sₙ2 Product Start->DesiredProduct Desired Sₙ2 Pathway (Anhydrous, Correct Base) Hydrolysis Side Product: 2-Fluoro-3-methoxybenzyl alcohol Start->Hydrolysis Hydrolysis Pathway (Trace H₂O Present) O_Alkylation Side Product: O-Alkylated Isomer (for ambident Nu) Start->O_Alkylation Competing Pathway (e.g., Amide Nucleophile)

Caption: Desired SN2 reaction pathway and potential side reactions.

Comparative Data: Base and Solvent Effects

While specific yield data for this compound is not extensively published in comparative studies, the following table provides representative yields for the N-alkylation of a generic secondary amine with benzyl bromides under various conditions, illustrating general trends.

BaseSolventTemperature (°C)Typical Time (h)Representative Yield (%)Notes
K₂CO₃Acetonitrile8012-2475-90Standard, reliable conditions for many amines.[1]
K₂CO₃DMF25-606-1880-95DMF can accelerate the reaction compared to ACN.[1]
Cs₂CO₃Acetonitrile25-804-1285-98Cesium effect often leads to higher rates and yields.
NaHTHF0 to 252-6>90For less nucleophilic amines or amides; requires strict anhydrous conditions.[4]
DIPEADMF2512-2470-85Typically used as an acid scavenger when starting with an amine salt.[5]

Note: Yields are illustrative and highly dependent on the specific substrate. These conditions serve as a starting point for optimization.

General Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the alkylation of a secondary amine (e.g., morpholine) with this compound using potassium carbonate as the base.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the secondary amine (1.0 eq) and anhydrous acetonitrile. Stir until the amine is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Electrophile Addition: Add this compound (1.1 eq) to the stirring suspension. The addition can be done neat or as a solution in a small amount of anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The final product can be further purified by column chromatography on silica gel if necessary.

References

temperature control in 2-Fluoro-3-methoxybenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information herein addresses specific issues related to temperature control during synthesis and reactions involving 2-Fluoro-3-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area must be cool, dry, and well-ventilated.[1][2] It is classified as a corrosive solid and should be kept away from incompatible materials such as strong oxidizing agents.[1][3]

Q2: Why is precise temperature control so critical in reactions with this compound? A2: Temperature is a primary factor influencing reaction rate, selectivity, and the formation of byproducts. This compound, like other benzylic halides, can undergo several competing reaction pathways, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). Temperature control is essential to direct the reaction towards the desired product, prevent decomposition, and avoid unwanted side reactions such as polymerization, especially at elevated temperatures.[4]

Q3: What are the most common side products resulting from improper temperature control? A3: Improper temperature management can lead to a variety of side products:

  • Elimination Products: At higher temperatures, especially with bases that are strong or sterically hindered, elimination reactions can compete with substitution, leading to the formation of the corresponding styrene derivative.

  • Polymeric Materials: Excessively high temperatures can induce polymerization of the starting material or product, resulting in tarry, insoluble materials.[4]

  • Decomposition Products: Thermal decomposition can lead to the release of hazardous vapors like hydrogen bromide and hydrogen fluoride.[2][5]

  • Over-alkylation: In reactions with nucleophiles that can be alkylated multiple times, higher temperatures can increase the rate of secondary reactions.

Q4: How does reaction temperature affect the competition between SN1 and SN2 pathways? A4: The benzylic position of this compound can stabilize a carbocation through resonance, making both SN1 and SN2 pathways viable.[6][7] While the substrate structure and solvent are primary determinants, temperature plays a key role. Higher temperatures provide the necessary activation energy for the bond-breaking step in the SN1 mechanism, thus favoring SN1 and E1 pathways. Conversely, lower temperatures, which disfavor carbocation formation, combined with a high concentration of a strong nucleophile, typically favor the SN2 pathway.

Troubleshooting Guide

The following table addresses common issues encountered in reactions involving this compound, with a focus on temperature-related causes and solutions.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Product Yield The reaction temperature is too low, providing insufficient activation energy for the reaction to proceed at a reasonable rate.1. Gradually increase the reaction temperature in 5-10 °C increments. 2. Monitor reaction progress closely using TLC or GC/LC-MS. 3. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the reactants.
Formation of Dark, Tarry Byproducts The reaction temperature is too high, leading to thermal decomposition or polymerization of the reagent or product.[4]1. Immediately lower the reaction temperature. 2. Consider running the reaction at a more dilute concentration. 3. Implement slower, dropwise addition of the benzyl bromide or nucleophile to better control any reaction exotherm.
Significant Yield of an Elimination Byproduct The reaction temperature is too high, favoring the elimination pathway over substitution. This is especially common with strong, sterically hindered bases.1. Reduce the overall reaction temperature. 2. If possible, switch to a less-hindered or weaker base. 3. Consider a change in solvent to one that better favors substitution.
Reaction is Uncontrollable (Rapid Exotherm) Poor heat dissipation combined with a highly exothermic reaction. The initial temperature may have been too high.1. Begin the reaction at a significantly lower temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. 2. Ensure efficient stirring and external cooling. 3. Add the limiting reagent dropwise via an addition funnel to control the reaction rate and internal temperature.
Excess Unreacted Starting Material The reaction temperature is too low, or the reaction time is insufficient at the chosen temperature.1. After confirming the low temperature is not for selectivity, consider increasing it. 2. Alternatively, extend the reaction time and continue to monitor for product formation.

Experimental Protocols

Example Protocol: Ether Synthesis via Williamson Etherification

This protocol details the O-alkylation of 4-nitrophenol with this compound, a reaction where temperature control is critical for achieving high yield and purity.

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature controller, nitrogen/argon line.

Methodology:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile to create a stirrable slurry.

  • Initial Temperature Control: Begin stirring the mixture at room temperature (20-25 °C).

  • Substrate Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture.

  • Reaction Execution: Gently heat the reaction mixture to 60-70 °C. Maintain this temperature and monitor the reaction's progress by TLC (thin-layer chromatography) every hour. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.

Critical Temperature Notes:

  • Heating to 60-70 °C: This temperature provides sufficient energy for the nucleophilic substitution to occur at a practical rate without promoting significant side reactions.

  • Monitoring and Cooling: Overheating can lead to the formation of impurities. If the reaction is left unattended at high temperatures for extended periods, byproduct formation increases. Cooling the reaction promptly after completion is crucial to prevent degradation.

Visualizations

G start Reaction Issue Encountered low_yield Low or No Yield? start->low_yield byproducts Byproducts or Decomposition? low_yield->byproducts  No sol_increase_temp Action: Gradually Increase Temperature (5-10 °C increments) low_yield->sol_increase_temp  Yes exotherm Uncontrolled Exotherm? byproducts->exotherm  No sol_decrease_temp Action: Lower Temperature, Consider Dilution byproducts->sol_decrease_temp  Yes (Decomposition) sol_check_base Action: Evaluate Base Strength and Steric Hindrance byproducts->sol_check_base  Yes (Elimination) sol_cooling Action: Improve Cooling, Use Dropwise Addition exotherm->sol_cooling  Yes end_node Problem Resolved exotherm->end_node  No monitor Monitor by TLC/GC sol_increase_temp->monitor sol_decrease_temp->monitor sol_check_base->monitor sol_cooling->monitor monitor->end_node

Caption: A troubleshooting workflow for temperature-related issues.

G start Reactants: This compound + Nucleophile/Base intermediate Transition State / Intermediate start->intermediate subst_path Substitution Pathway (SN1/SN2) intermediate->subst_path Favored by: - Lower Temperature - Strong Nucleophile elim_path Elimination Pathway (E1/E2) intermediate->elim_path Favored by: - Higher Temperature - Strong, Hindered Base product_subst Desired Ether/Alkylated Product subst_path->product_subst product_elim Alkene Byproduct elim_path->product_elim

Caption: Competing reaction pathways influenced by temperature.

References

Technical Support Center: 2-Fluoro-3-methoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used as a benzylating agent. Its most common applications include:

  • O-Alkylation (Williamson Ether Synthesis): To protect hydroxyl groups in alcohols and phenols, forming benzyl ethers. This is particularly useful in multi-step synthesis, for example, in oligosaccharide synthesis where protection of hydroxyl groups is crucial.[1]

  • N-Alkylation: To introduce the 2-fluoro-3-methoxybenzyl group to primary and secondary amines.

  • C-Alkylation: To form a new carbon-carbon bond by reacting with carbanions or other nucleophilic carbon species.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Q3: What are common side reactions to be aware of when using this compound?

A3: The most common side reaction, particularly in Williamson ether synthesis, is E2 elimination, which competes with the desired SN2 substitution.[3][4] This is more prevalent with sterically hindered substrates or when using a strong, bulky base. Hydrolysis of the benzyl bromide to the corresponding alcohol can also occur if water is present in the reaction mixture. In reactions with phenols, both O-alkylation and C-alkylation (Friedel-Crafts alkylation) can occur, leading to a mixture of products.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low or No Conversion in Williamson Ether Synthesis

Symptoms:

  • TLC analysis shows predominantly starting materials (alcohol/phenol and benzyl bromide).

  • Low yield of the desired ether product after work-up.

Possible Causes and Solutions:

CauseSolution
Insufficiently strong base Use a stronger base to ensure complete deprotonation of the alcohol/phenol. Sodium hydride (NaH) is a common and effective choice.[1]
Steric hindrance If the alcohol or the benzyl bromide is sterically hindered, the SN2 reaction will be slow. Consider using a less hindered substrate if possible, or increase the reaction temperature and time. Note that higher temperatures may favor the E2 elimination side reaction.[3]
Poor solvent choice Use a polar aprotic solvent such as DMF, THF, or acetonitrile. These solvents solvate the cation of the base, leaving the alkoxide anion more nucleophilic.
Presence of water Ensure all glassware is oven-dried and use anhydrous solvents. Water can quench the base and hydrolyze the benzyl bromide.
Inactive reagents Check the quality of the this compound and the base. Benzyl bromides can degrade over time.
Issue 2: Formation of Significant Amounts of By-products

Symptoms:

  • Multiple spots on TLC in addition to the product and starting materials.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

By-productCauseSolution
Elimination product (alkene) The E2 elimination pathway is competing with the SN2 reaction.[3] This is favored by strong, bulky bases and higher temperatures.Use a less hindered base (e.g., NaH instead of potassium tert-butoxide). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
2-Fluoro-3-methoxybenzyl alcohol Hydrolysis of the benzyl bromide due to the presence of water.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
C-Alkylated phenol In reactions with phenols, Friedel-Crafts alkylation can occur, especially under acidic conditions or at higher temperatures.[5]Use basic conditions (Williamson ether synthesis) to favor O-alkylation. Control the reaction temperature carefully.
Over-alkylation In N-alkylation of primary amines, dialkylation can be a problem.Use a molar excess of the primary amine relative to the benzyl bromide.

Data Presentation

Table 1: Reaction Conditions and Yields for Williamson Ether Synthesis with Fluorinated Benzyl Bromides

EntryBenzyl BromideBaseSolventTemperatureTime (h)Yield (%)
1Benzyl bromideNaHDMF0 °C to RT1696
22,3,4,5,6-Pentafluorobenzyl bromideNaHDMF0 °C to RT1616
32,3,5,6-Tetrafluoro-4-methoxybenzyl bromideNaHDMF0 °C to RT1620
42,6-Difluorobenzyl bromideNaHDMF0 °C to RT1613
52-Fluorobenzyl bromideNaHDMF0 °C to RT1688

Data adapted from a study on the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside.[1] While not specific to this compound, this data provides a useful comparison for expected yields with similar fluorinated benzyl bromides under standard Williamson ether synthesis conditions.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a general guideline for the O-alkylation of an alcohol or phenol with this compound.

  • Preparation: Under an inert atmosphere (e.g., argon), dissolve the alcohol or phenol (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Work-up:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Alcohol/Phenol in Anhydrous DMF deprotonation Deprotonation with NaH at 0°C prep->deprotonation Inert Atmosphere alkylation Add this compound deprotonation->alkylation stir Stir at RT for 16-24h alkylation->stir quench Quench with Methanol stir->quench TLC Monitoring extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Pure Ether Product purify->product

Caption: Experimental workflow for Williamson ether synthesis.

troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Insufficient Deprotonation? start->cause1 solution1 Use stronger base (e.g., NaH) cause1->solution1 Yes cause2 Side Reactions Dominating? cause1->cause2 No solution2a Lower reaction temperature to disfavor E2 elimination cause2->solution2a Elimination solution2b Ensure anhydrous conditions to prevent hydrolysis cause2->solution2b Hydrolysis cause3 Poor Reactivity? cause2->cause3 Neither solution3a Increase temperature/time cause3->solution3a Yes solution3b Check reagent quality cause3->solution3b Still no improvement

Caption: Troubleshooting logic for low-yield reactions.

References

stability of 2-Fluoro-3-methoxybenzyl bromide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-3-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

Q2: What is the expected stability of this compound under basic conditions?

A2: Under basic conditions, this compound is also expected to be unstable. The primary degradation pathway is likely to be a nucleophilic substitution reaction (SN2 mechanism) with hydroxide ions or other basic nucleophiles present in the reaction mixture. This will result in the formation of 2-Fluoro-3-methoxybenzyl alcohol. Strong bases and elevated temperatures will accelerate this degradation process.

Q3: What are the primary degradation products of this compound in aqueous acidic and basic media?

A3: The major degradation product under both acidic and basic aqueous conditions is 2-Fluoro-3-methoxybenzyl alcohol. Under acidic conditions, hydrobromic acid is also formed. In basic solutions, the corresponding bromide salt will be generated.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and atmospheric oxygen. Avoid storage in proximity to strong acids, bases, and oxidizing agents.

Q5: I am observing unexpected side products in my reaction involving this compound. Could this be due to its instability?

A5: Yes, it is highly probable. If your reaction conditions are either acidic or basic, or if there are nucleophiles present, you may be observing products resulting from the degradation of this compound. The primary degradation product, 2-Fluoro-3-methoxybenzyl alcohol, could potentially participate in subsequent reactions, leading to the formation of unexpected impurities.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Steps
Degradation of this compound - Verify pH: Ensure your reaction medium is not strongly acidic or basic, unless required by the reaction chemistry. If possible, maintain a neutral pH. - Control Temperature: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis. - Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis. - Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock if it has been stored for an extended period.
Presence of Nucleophiles - Inert Atmosphere: If your reaction is sensitive to water, conduct it under an inert atmosphere (e.g., argon or nitrogen). - Solvent Choice: Select a non-nucleophilic solvent if it is compatible with your reaction.
Issue 2: Appearance of an Unknown Impurity in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Formation of 2-Fluoro-3-methoxybenzyl alcohol - Co-injection: Co-inject a standard of 2-Fluoro-3-methoxybenzyl alcohol with your sample to see if the retention times match. - LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity. The molecular weight of 2-Fluoro-3-methoxybenzyl alcohol is 156.15 g/mol .
Further Reactions of Degradation Products - Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC or HPLC to observe the formation and potential consumption of intermediates.

Data Presentation

The following table presents hypothetical data from a forced degradation study of this compound to illustrate its potential stability profile. Note: This data is for illustrative purposes only and should not be considered as experimental results.

Condition Time (hours) Assay of this compound (%) 2-Fluoro-3-methoxybenzyl alcohol (%) Total Degradants (%)
0.1 M HCl (aq)2485.214.114.8
0.1 M NaOH (aq)878.520.321.5
pH 7 Buffer2499.10.80.9
3% H₂O₂ (aq)2492.74.57.3
Thermal (70°C)4897.52.12.5
Photolytic (UV light)2498.81.01.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the analysis solvent before injection.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (UV and visible) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its primary degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 40% B

    • 21-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

DegradationPathways parent 2-Fluoro-3-methoxybenzyl bromide acid_cond Acidic Conditions (H₂O, H⁺) parent->acid_cond base_cond Basic Conditions (H₂O, OH⁻) parent->base_cond degradant 2-Fluoro-3-methoxybenzyl alcohol acid_cond->degradant Hydrolysis hbr HBr acid_cond->hbr base_cond->degradant Nucleophilic Substitution br_ion Br⁻ base_cond->br_ion

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Stress (0.1 M HCl, 60°C, 24h) start->acid base Basic Stress (0.1 M NaOH, 60°C, 8h) start->base oxidation Oxidative Stress (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Stress (Solid, 70°C, 48h) start->thermal photo Photolytic Stress (UV/Vis, 24h) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analysis HPLC Analysis oxidation->analysis dissolve Dissolve in ACN thermal->dissolve photo->analysis neutralize_acid->analysis neutralize_base->analysis dissolve->analysis end End: Evaluate Stability analysis->end

Caption: Workflow for the forced degradation study.

TroubleshootingFlow start Low Reaction Yield check_purity Check Purity of Starting Material start->check_purity impure Purify or use new batch check_purity->impure Impure pure Purity OK check_purity->pure Pure check_conditions Review Reaction Conditions (pH, Temp, Solvent) pure->check_conditions harsh_conditions Optimize Conditions: - Lower Temperature - Use Anhydrous Solvents - Adjust pH check_conditions->harsh_conditions Harsh mild_conditions Conditions OK check_conditions->mild_conditions Mild monitor_reaction Monitor Reaction by HPLC/TLC mild_conditions->monitor_reaction degradation_observed Degradation Observed monitor_reaction->degradation_observed no_degradation Investigate other reaction parameters monitor_reaction->no_degradation

Caption: Troubleshooting logic for low reaction yield.

Validation & Comparative

Characterization of 2-Fluoro-3-methoxybenzyl Bromide Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of 2-Fluoro-3-methoxybenzyl bromide and its derivatives. Due to the limited public availability of specific spectral data for this compound, this guide leverages data from structurally similar compounds to provide a comprehensive overview for researchers in drug discovery and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for the introduction of the 2-fluoro-3-methoxybenzyl moiety into target molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Accurate characterization of this reagent and its derivatives by NMR spectroscopy is crucial for confirming structure, assessing purity, and ensuring reproducible synthetic outcomes.

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds via the radical bromination of 2-fluoro-3-methoxytoluene. The subsequent characterization relies heavily on ¹H and ¹³C NMR spectroscopy to confirm the structure and identify any impurities.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Fluoro-3-methoxytoluene Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Start->Reagents 1. Reaction Free Radical Benzylic Bromination Reagents->Reaction 2. Product This compound Reaction->Product 3. NMR_Acquisition NMR Spectroscopic Analysis (¹H, ¹³C NMR) Product->NMR_Acquisition 4. Data_Analysis Spectral Data Interpretation (Chemical Shift, Coupling Constants) NMR_Acquisition->Data_Analysis 5. Structure_Confirmation Structure Verification Data_Analysis->Structure_Confirmation 6.

Caption: Synthesis and NMR characterization workflow.

Comparative NMR Data

While specific, publicly available ¹H and ¹³C NMR data for this compound is scarce, the following table presents data for structurally related compounds to aid in the prediction and interpretation of spectra. The key diagnostic signals for this compound would be the benzylic protons (-CH₂Br) and the aromatic protons, with their characteristic chemical shifts and coupling constants influenced by the fluorine and methoxy substituents.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Methoxybenzyl chloride [1]CDCl₃7.23 (t, 1H), 6.93 (d, 1H), 6.90 (s, 1H), 6.83 (d, 1H), 4.50 (s, 2H, -CH₂Cl), 3.75 (s, 3H, -OCH₃)Not Available
3-Methoxybenzyl bromide CDCl₃Not Available159.7, 139.7, 129.7, 120.9, 114.3, 114.0, 55.2 (-OCH₃), 33.5 (-CH₂Br)
4-(Trifluoromethoxy)benzyl bromide [2]CDCl₃7.40 (d, 2H), 7.17 (d, 2H), 4.45 (s, 2H, -CH₂Br)Not Available
3-(Trifluoromethyl)benzyl bromide [3]Not Specified7.66 (s, 1H), 7.60 (d, 1H), 7.49 (d, 1H), 7.43 (t, 1H), 4.49 (s, 2H, -CH₂Br)Not Available
2-Chloro-6-fluoro-3-methoxybenzyl bromide Not SpecifiedNot AvailableNot Available

Note: The chemical shifts and coupling constants are dependent on the solvent used and the specific substitution pattern on the aromatic ring.

Predicted ¹H NMR and ¹³C NMR Spectra for this compound

Based on the comparative data, the following characteristics can be anticipated for the NMR spectra of this compound:

  • ¹H NMR:

    • A singlet for the benzylic protons (-CH₂Br) is expected to appear in the range of 4.4-4.6 ppm.

    • A singlet for the methoxy protons (-OCH₃) should be observed around 3.8-3.9 ppm.

    • The aromatic region will display a complex splitting pattern due to the fluorine and methoxy substituents. Three aromatic protons will be present, and their chemical shifts and coupling constants (both H-H and H-F) will be diagnostic.

  • ¹³C NMR:

    • The benzylic carbon (-CH₂Br) signal is expected around 30-35 ppm.

    • The methoxy carbon (-OCH₃) should appear in the region of 55-56 ppm.

    • The aromatic carbons will show characteristic shifts, with the carbon directly attached to the fluorine exhibiting a large C-F coupling constant.

Experimental Protocols

Synthesis of this compound via Benzylic Bromination

This protocol is a general procedure for the benzylic bromination of a toluene derivative using N-Bromosuccinimide (NBS).[4][5]

Materials:

  • 2-Fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-fluoro-3-methoxytoluene (1.0 eq) in CCl₄, add NBS (1.05-1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Materials:

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tube

  • Synthesized this compound

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, integration, and coupling constants to confirm the structure of this compound.

Alternative Synthetic Approaches

G Alternative Synthetic Pathways Start 2-Fluoro-3-methoxybenzaldehyde Reduction Reduction (e.g., NaBH₄) Start->Reduction Alcohol 2-Fluoro-3-methoxybenzyl alcohol Reduction->Alcohol Bromination Bromination (e.g., PBr₃ or HBr) Alcohol->Bromination Final_Product This compound Bromination->Final_Product

Caption: Reduction and subsequent bromination pathway.

This alternative involves the reduction of the corresponding benzaldehyde to the benzyl alcohol, followed by bromination. This route may offer advantages in terms of selectivity and avoiding the use of radical initiators.

Conclusion

The NMR characterization of this compound and its derivatives is essential for ensuring the quality and identity of these important synthetic intermediates. While direct spectral data for the parent compound is not readily found in public databases, a comparative analysis with structurally similar molecules provides a strong basis for spectral prediction and interpretation. The provided experimental protocols for synthesis and NMR analysis offer a practical framework for researchers working with this class of compounds.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Compounds Synthesized with 2-Fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the choice of building blocks and analytical methodologies is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of compounds synthesized using 2-Fluoro-3-methoxybenzyl bromide and explores alternative synthetic precursors, supported by experimental data and detailed protocols.

The introduction of the 2-fluoro-3-methoxybenzyl moiety is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Verifying the successful incorporation of this group and characterizing the resulting molecule heavily relies on mass spectrometry. Understanding the fragmentation patterns and ionization behavior is crucial for unambiguous structure elucidation and purity assessment.

Mass Spectrometric Profile of 2-Fluoro-3-methoxybenzyl Derivatives

While specific mass spectral data for a wide range of compounds synthesized directly from this compound is not extensively consolidated in publicly available literature, we can predict and analyze the expected fragmentation patterns based on the principles of mass spectrometry and data from structurally analogous compounds. The primary ionization techniques for such molecules are Electrospray Ionization (ESI) and Electron Ionization (EI).

Expected Fragmentation Pathways:

Under typical Electron Ionization (EI) conditions, the primary fragmentation event for a compound containing the 2-fluoro-3-methoxybenzyl group is the cleavage of the benzylic bond. This results in the formation of a stable 2-fluoro-3-methoxybenzyl cation. The characteristic m/z (mass-to-charge ratio) for this fragment would be a key indicator of the successful incorporation of the moiety.

Subsequent fragmentation of the 2-fluoro-3-methoxybenzyl cation can occur through the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The presence of the fluorine atom generally directs fragmentation to a lesser extent compared to the methoxy and benzyl groups but will be retained in the major fragments.

In Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS), protonated molecules ([M+H]⁺) are commonly observed. Tandem mass spectrometry (MS/MS) of the protonated molecule would likely show the characteristic neutral loss of the attached functional group, again yielding the 2-fluoro-3-methoxybenzyl cation.

Comparative Analysis with Alternative Precursors

A key aspect of synthetic strategy is the selection of appropriate building blocks. While this compound is a versatile reagent, other precursors can be employed to introduce the same or a similar moiety. This section compares the mass spectrometric characteristics of compounds derived from alternative benzylating agents.

PrecursorMoiety IntroducedExpected Key Fragment (m/z)Notes on Mass Spectra
This compound 2-Fluoro-3-methoxybenzyl155The base peak is often the benzyl cation. Subsequent losses of CH₃ and CO are common.
4-Methoxybenzyl chloride4-Methoxybenzyl121A very common protecting group. The tropylium ion rearrangement is a characteristic fragmentation pathway.[1]
2,4-Difluorobenzyl bromide2,4-Difluorobenzyl127The presence of two fluorine atoms can influence fragmentation, but the benzyl cation remains a major fragment.
3,5-Dimethoxybenzyl bromide3,5-Dimethoxybenzyl151Loss of one or both methyl groups followed by CO loss is a typical fragmentation cascade.

Experimental Protocols

Accurate and reproducible mass spectrometric data is contingent on a well-defined experimental protocol. Below are generalized methodologies for the analysis of compounds synthesized with this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis

This protocol is suitable for volatile and thermally stable derivatives.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for less volatile or thermally labile compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) and dilute to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly employed.

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Product ion scan of the protonated molecule ([M+H]⁺).

    • Collision Energy: Optimized for the specific compound, typically in the range of 10-30 eV.

Visualizing the Workflow and Synthesis

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for mass spectrometry analysis and a representative synthetic scheme.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis start This compound + Nucleophile reaction Reaction (e.g., SN2) start->reaction product Synthesized Compound reaction->product sample_prep Sample Preparation product->sample_prep chromatography Chromatographic Separation (GC or LC) sample_prep->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analyzer Mass Analysis (m/z) ionization->mass_analyzer detection Detection & Data Acquisition mass_analyzer->detection data_analysis Data Analysis & Fragmentation Pattern detection->data_analysis

General workflow for synthesis and mass spectrometry analysis.

synthesis_pathway reagent This compound product R-X-CH2-(2-F, 3-OCH3)Ph reagent->product + Nucleophile Base nucleophile R-XH (e.g., R-OH, R-NH2, R-SH) nucleophile->product

Representative synthesis of a derivative.

References

A Comparative Guide to HPLC and GC Analysis for 2-Fluoro-3-methoxybenzyl Bromide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate analysis of reaction mixtures is paramount for ensuring the purity, stability, and yield of synthetic intermediates. 2-Fluoro-3-methoxybenzyl bromide is a key building block in the synthesis of various pharmaceutical compounds. Monitoring its formation and the consumption of starting materials, as well as identifying byproducts, requires robust analytical techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound reaction mixtures, supported by detailed experimental protocols and data interpretation.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC): A Head-to-Head Comparison

The choice between HPLC and GC depends fundamentally on the chemical and physical properties of the analytes.[1] HPLC separates components in a liquid sample using a liquid mobile phase and is ideal for non-volatile, polar, or thermally unstable compounds.[2][3] In contrast, GC is designed for volatile and thermally stable compounds, using an inert gas as the mobile phase to separate vaporized samples.[3][4]

For this compound, a reactive benzylic bromide, thermal stability is a primary concern. The high temperatures required for GC analysis (typically 150-300°C) can potentially lead to degradation of the target compound, making HPLC, which can be performed at room temperature, often a more suitable choice.[4] However, GC can offer faster analysis times and higher resolution for volatile compounds when thermal degradation is not an issue.[2][4]

Comparative Performance Metrics

The following table summarizes the key performance characteristics of HPLC and GC for the analysis of a typical this compound reaction mixture.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on analyte interaction with liquid mobile and solid stationary phases (often polarity-based).[4]Separation based on analyte volatility and interaction with a stationary phase in a gaseous mobile phase.[4]
Analyte Requirement Must be soluble in the mobile phase.[4]Must be volatile and thermally stable.[3]
Thermal Stability High suitability for thermally labile compounds like benzylic bromides as it operates at or near ambient temperature.[2]Potential for analyte degradation at high injector and oven temperatures, requiring careful method development.[2]
Typical Run Time 10 - 60 minutes.[4]2 - 30 minutes, generally faster for volatile compounds.[2]
Resolution/Peak Shape Good, produces sharp, symmetrical peaks.[2]Excellent, typically produces narrower and sharper peaks than HPLC, indicating high efficiency.[2]
Common Detectors UV-Vis, Mass Spectrometry (MS), Refractive Index (RI).[1]Flame Ionization Detector (FID), Mass Spectrometry (MS).[3]
Sensitivity High, dependent on the detector; UV detection is effective for aromatic compounds.[1]Very high, especially with FID for organic compounds or MS for structural identification.[3][5]
Key Advantages - Minimizes risk of thermal degradation.- Versatile for a wide range of polar and non-polar compounds.[3]- Simpler sample preparation.- High resolution and separation efficiency.[2]- Faster analysis times.[4]- GC-MS provides definitive compound identification.[5]
Key Limitations - Longer run times compared to GC.- Higher cost due to solvent consumption and high-pressure pumps.[4]- Not suitable for non-volatile or thermally unstable compounds.- Potential for on-column degradation of reactive species like benzylic bromides.

Experimental Protocols

Detailed methodologies for analyzing a reaction mixture containing the starting material (2-Fluoro-3-methoxybenzyl alcohol), the product (this compound), and a potential byproduct (succinimide from an NBS reaction) are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to provide robust quantification with minimal risk of sample degradation.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A : Deionized Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 270 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the reaction mixture and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection. Due to the reactivity of benzylic bromides, derivatization can sometimes be employed to enhance stability, though direct analysis is often sufficient if samples are analyzed promptly.[6][7]

Gas Chromatography (GC) Protocol

This method is optimized for rapid separation and identification, with careful temperature control to mitigate degradation.

  • Instrumentation : Gas chromatograph with a split/splitless injector, temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column : Mid-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).[8]

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Injector Temperature : 220°C (A lower temperature is chosen to minimize degradation).

  • Oven Temperature Program :

    • Initial: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 min.

  • Split Ratio : 50:1.

  • Detector :

    • FID : Temperature at 280°C.

    • MS (if used) : Transfer line at 250°C, ion source at 230°C, scan range 40-400 amu.

  • Injection Volume : 1 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the reaction mixture and dissolve in 10 mL of a suitable solvent like ethyl acetate or acetonitrile.

Workflow Visualization

The logical flow from sample preparation to final analysis for both HPLC and GC techniques is illustrated below. This highlights the key differences in the instrumental pathways.

G Comparative Analytical Workflow: HPLC vs. GC cluster_0 HPLC Analysis cluster_1 GC Analysis hplc_sample Sample in Acetonitrile hplc_system Pump Injector Column (C18) UV Detector hplc_sample->hplc_system:inj Liquid Injection hplc_data Chromatogram (Peak Area vs. Time) hplc_system:det->hplc_data Data Acquisition hplc_result Quantitative Result (Concentration) hplc_data->hplc_result Data Processing gc_sample Sample in Ethyl Acetate gc_system Heated Injector Column in Oven FID/MS Detector gc_sample->gc_system:inj Vaporization gc_data Chromatogram (Signal vs. Time) gc_system:det->gc_data Data Acquisition gc_result Quantitative & Qualitative Result (ID & Conc.) gc_data->gc_result Data Processing start Reaction Mixture Sample start->hplc_sample Dilution start->gc_sample Dilution

Caption: Workflow for HPLC and GC analysis of reaction mixtures.

Conclusion

Both HPLC and GC are powerful techniques for analyzing this compound reaction mixtures, each with distinct advantages.

HPLC is the recommended method for routine quantitative analysis. Its operation at ambient temperatures makes it inherently more reliable for potentially thermally labile and reactive compounds like benzylic bromides, preventing analytical artifacts caused by degradation.

GC, particularly GC-MS, excels as a complementary tool for impurity identification. Its superior resolution and the structural information provided by mass spectrometry are invaluable for identifying unknown byproducts or degradation products. However, method development must be approached with caution, carefully optimizing injector and oven temperatures to ensure the thermal integrity of the target analyte.

References

A Comparative Analysis of 2-Fluoro-3-methoxybenzyl Bromide and 2-Fluoro-3-methoxybenzyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the choice of alkylating agent is pivotal to the success of a reaction. Benzyl halides are a prominent class of reagents used to introduce a benzyl group onto a variety of nucleophiles. Within this class, the nature of the halogen atom significantly influences the reactivity. This guide provides a detailed comparison of the reactivity of 2-Fluoro-3-methoxybenzyl bromide and 2-Fluoro-3-methoxybenzyl chloride, offering insights for researchers and chemists in selecting the appropriate reagent for their synthetic needs.

Executive Summary

This compound is a more reactive alkylating agent than 2-fluoro-3-methoxybenzyl chloride. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, for reactions proceeding via either SN1 or SN2 mechanisms, the bromide analogue will typically exhibit a faster reaction rate.

Reactivity Principles: The Role of the Leaving Group

The reactivity of benzyl halides in nucleophilic substitution reactions is largely dictated by the stability of the halide anion once it departs from the benzylic carbon. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. In general, the weaker the base, the better the leaving group.[1][2]

Following this principle, the leaving group ability of the halogens increases down the group in the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a direct consequence of the decreasing basicity of the halide ions.[1][3] Iodide is the weakest base and therefore the best leaving group, while fluoride is the strongest base and the poorest leaving group among the common halogens.[1][3]

In the context of this comparison, the bromide ion (Br⁻) is a weaker base and thus a better leaving group than the chloride ion (Cl⁻).[2] This fundamental difference in leaving group ability is the primary determinant of the differential reactivity between this compound and its chloride counterpart.

dot

Leaving_Group_Ability cluster_reactivity Relative Reactivity cluster_leaving_group Leaving Group Ability Bromide Bromide Br- Br- Bromide->Br- Forms Chloride Chloride Cl- Cl- Chloride->Cl- Forms Br-->Cl- Better Leaving Group

Caption: Relationship between the halide and its leaving group ability.

Electronic Effects of Substituents

The presence of the 2-fluoro and 3-methoxy substituents on the benzene ring also modulates the reactivity of the benzylic carbon. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The methoxy group at the meta position primarily exhibits an electron-withdrawing inductive effect (-I) with a negligible mesomeric effect at this position.

These electron-withdrawing effects can slightly decrease the electron density at the benzylic carbon, which can influence the rate of both SN1 and SN2 reactions. In an SN1 reaction, electron-withdrawing groups can destabilize the developing carbocation, thus slowing the reaction. Conversely, in an SN2 reaction, these groups can make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, the dominant factor in the reactivity difference between the bromo and chloro derivatives remains the leaving group ability of the halide.

Comparative Reactivity Data

Based on these established principles, a qualitative comparison of the expected reactivity is presented in the table below.

FeatureThis compound2-Fluoro-3-methoxybenzyl chloride
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Ability GoodModerate
Relative Reactivity HigherLower
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction time)More forcing conditions (e.g., higher temperature, longer reaction time)
Storage Stability Generally lower, more susceptible to degradationGenerally higher, more stable

Experimental Protocol: A Representative Nucleophilic Substitution

To empirically determine the relative reactivity of this compound and 2-Fluoro-3-methoxybenzyl chloride, a standardized nucleophilic substitution reaction can be performed. The following protocol outlines a general procedure for the etherification of 4-nitrophenol.

dot

Experimental_Workflow cluster_reactants Reactants Nucleophile 4-Nitrophenol Reaction_Setup Reaction Setup Nucleophile->Reaction_Setup Base K2CO3 Base->Reaction_Setup Solvent Acetone Solvent->Reaction_Setup Electrophile_Br This compound Electrophile_Br->Reaction_Setup Experiment A Electrophile_Cl 2-Fluoro-3-methoxybenzyl chloride Electrophile_Cl->Reaction_Setup Experiment B Reaction_Monitoring Reaction Monitoring (TLC/GC/HPLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

reactivity of 2-Fluoro-3-methoxybenzyl bromide versus other substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Fluoro-3-methoxybenzyl bromide relative to other substituted benzyl bromides in nucleophilic substitution reactions. Due to the absence of direct experimental kinetic data for this compound in publicly available literature, this comparison is based on established principles of physical organic chemistry, including electronic and steric effects of substituents, and is supported by experimental data for a range of other substituted benzyl bromides.

Introduction to Benzyl Bromide Reactivity

Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The preferred pathway is influenced by the substitution pattern on the aromatic ring, the nature of the nucleophile, and the reaction conditions. The reactivity of the benzylic carbon is highly sensitive to the electronic properties of the substituents on the benzene ring. Electron-donating groups (EDGs) tend to accelerate the reaction by stabilizing the electron-deficient transition state, particularly in the SN1 pathway which proceeds through a carbocation intermediate. Conversely, electron-withdrawing groups (EWGs) typically decelerate the reaction by destabilizing this transition state.

Electronic and Steric Effects of Substituents on this compound

The reactivity of this compound is governed by the combined electronic and steric influences of the ortho-fluoro and meta-methoxy substituents.

  • Ortho-Fluoro Substituent : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. In the context of nucleophilic substitution at the benzylic position, the strong -I effect of an ortho-fluoro group is expected to destabilize the developing positive charge in an SN1 transition state, thus slowing the reaction. Additionally, the ortho position of the fluoro group can introduce steric hindrance, potentially impeding the approach of a nucleophile in an SN2 reaction.

  • Meta-Methoxy Substituent : A methoxy group is also characterized by a dual electronic effect: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). When situated at the meta position, the resonance effect does not extend to the benzylic carbon. Therefore, the electron-withdrawing inductive effect (-I) is the primary influence, which deactivates the ring and is expected to decrease the rate of nucleophilic substitution. The Hammett constant for a meta-methoxy group (σ_m) is +0.12, indicating its electron-withdrawing nature in this position.[1]

Combined Effect : With both an ortho-fluoro and a meta-methoxy group, this compound is anticipated to be significantly less reactive than unsubstituted benzyl bromide in SN1-type reactions. The cumulative electron-withdrawing inductive effects of both substituents will destabilize the benzylic carbocation intermediate. In SN2 reactions, the steric hindrance from the ortho-fluoro group, although modest due to the small size of fluorine, combined with the deactivating electronic effects, would also suggest a reduced reaction rate compared to simpler benzyl bromides.

Comparative Reactivity Data

To contextualize the predicted reactivity of this compound, the following table summarizes the relative solvolysis rates of various substituted benzyl bromides in 80% aqueous ethanol at 25°C. This data illustrates the impact of different electronic and steric environments on reactivity.

SubstituentRelative Rate (k/k₀)
4-Methoxy330
4-Methyl14.8
3-Methyl1.62
H (Unsubstituted) 1.00
4-Fluoro0.74
4-Chloro0.52
4-Bromo0.46
3-Methoxy0.45
3-Fluoro0.23
3-Chloro0.22
3-Bromo0.21
4-Nitro0.011

Data is compiled and extrapolated from studies on substituted benzyl halides. The relative rates are illustrative of the electronic effects of substituents.

Experimental Protocols

Representative Protocol for Measuring Solvolysis Rates

The reactivity of benzyl bromides is commonly assessed by measuring the rate of solvolysis in a nucleophilic solvent mixture, such as aqueous ethanol. The progress of the reaction can be monitored by the increase in conductivity as the bromide ion is liberated.

Materials and Equipment:

  • Substituted benzyl bromide

  • 80% (v/v) Ethanol-water mixture

  • Conductivity meter with a suitable probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the substituted benzyl bromide in a small amount of anhydrous acetone or the reaction solvent.

  • Place a known volume of the 80% ethanol-water solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.

  • Allow the solvent in the reaction vessel to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature bath.

  • Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the stirred solvent. The final concentration of the benzyl bromide should be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Record the conductivity of the solution as a function of time until the reaction is complete (i.e., the conductivity reaches a stable value).

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this line will be -k.

Visualizing Reaction Mechanisms and Influences

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

sn1_pathway sub R-Br ts1 Transition State 1 (Carbocation Formation) sub->ts1 Slow (Rate-Determining) int Benzylic Carbocation Intermediate ts1->int ts2 Transition State 2 (Nucleophilic Attack) int->ts2 Fast prod R-Nu ts2->prod

Caption: SN1 reaction pathway for a benzyl bromide, proceeding through a carbocation intermediate.

electronic_effects reactivity Reactivity edg Electron-Donating Groups (EDGs) e.g., -OCH3 (para), -CH3 reactivity->edg Increases ewg Electron-Withdrawing Groups (EWGs) e.g., -NO2, -F, -OCH3 (meta) reactivity->ewg Decreases unsub Unsubstituted (-H) reactivity->unsub

Caption: Influence of electronic effects of substituents on benzyl bromide reactivity.

experimental_workflow prep Prepare Solutions (Benzyl Bromide, Solvent) equil Equilibrate Solvent to 25°C prep->equil init Initiate Reaction (Inject Substrate) equil->init monitor Monitor Conductivity vs. Time init->monitor analyze Analyze Data (Plot ln(G∞ - Gt) vs. t) monitor->analyze result Determine Rate Constant (k) analyze->result

Caption: Experimental workflow for determining solvolysis rate constants via conductometry.

Conclusion

Based on the analysis of electronic and steric effects, This compound is predicted to be significantly less reactive in nucleophilic substitution reactions than unsubstituted benzyl bromide and benzyl bromides bearing electron-donating groups . The combined electron-withdrawing inductive effects of the ortho-fluoro and meta-methoxy substituents are expected to be the dominant factors influencing its reactivity. While direct quantitative data is not available, the provided comparative data for other substituted benzyl bromides serves as a valuable guide for researchers in predicting its behavior in synthetic applications. The detailed experimental protocol offers a standardized method for empirically determining the reactivity of this and other novel benzyl bromide derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Fluoro-3-methoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical techniques for assessing the purity of 2-Fluoro-3-methoxybenzyl bromide, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the bromination of 2-Fluoro-3-methoxytoluene or the conversion of 2-Fluoro-3-methoxybenzyl alcohol. Depending on the synthetic route and reaction conditions, several impurities can be present in the final product. Understanding these potential impurities is crucial for selecting and developing appropriate analytical methods for their detection and quantification.

Common Impurities:

  • Unreacted Starting Materials:

    • 2-Fluoro-3-methoxytoluene

    • 2-Fluoro-3-methoxybenzyl alcohol

  • Over-brominated Byproducts:

    • 2-Fluoro-3-methoxybenzylidene bromide (dibrominated at the benzylic position)

    • Ring-brominated isomers

  • Side-products and Degradants:

    • 2-Fluoro-3-methoxybenzaldehyde (oxidation product)

    • Bis(2-fluoro-3-methoxyphenyl)methane (formed from reaction of the benzyl bromide with the starting toluene)

    • 2-Fluoro-3-methoxybenzyl ether (hydrolysis byproduct)

  • Residual Reagents and Solvents:

    • Brominating agents (e.g., N-Bromosuccinimide)

    • Radical initiators (e.g., Azobisisobutyronitrile - AIBN)

    • Solvents used in reaction and purification (e.g., carbon tetrachloride, cyclohexane)

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.

Analytical Technique Principle Information Provided Advantages Limitations Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Retention time, peak area (quantitative).High resolution, excellent for quantitative analysis, applicable to a wide range of compounds.Requires reference standards for impurity identification, can be time-consuming to develop methods.0.01 - 0.1%0.03 - 0.3%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Retention time, mass spectrum (structural information).High sensitivity and selectivity, excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.0.001 - 0.01%0.003 - 0.03%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed molecular structure, quantification without a specific reference standard for the impurity.Provides unambiguous structural information, can be quantitative (qNMR), ¹⁹F NMR is highly specific for fluorinated compounds.Lower sensitivity compared to chromatographic methods, can be complex to interpret spectra of mixtures.0.1 - 1%0.3 - 3%
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity based on the melting point range and depression.Simple, fast, and inexpensive.Insensitive to small amounts of impurities, not suitable for liquids or amorphous solids.> 1-2%Not applicable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis. Both ¹H and ¹⁹F NMR are highly valuable for this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) for quantitative analysis (qNMR).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 5 seconds for quantitative results.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • The presence of a single fluorine atom in the molecule provides a clean spectrum for purity assessment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, baseline correction).

    • Integrate the signals corresponding to the main compound and any impurities.

    • For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

Visualizing the Workflow and Method Comparison

To better illustrate the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesis of 2-Fluoro-3- methoxybenzyl bromide Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H, ¹⁹F) Purification->NMR MeltingPoint Melting Point Purification->MeltingPoint Purity_Check Purity Specification Met? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check MeltingPoint->Purity_Check Release Release for Next Step Purity_Check->Release Yes Repurify Further Purification Purity_Check->Repurify No

Caption: Workflow for the purity assessment of synthesized this compound.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Physical Methods HPLC HPLC (Quantitative, Non-volatile Impurities) GCMS GC-MS (Qualitative & Quantitative, Volatile Impurities) NMR NMR (Structural Elucidation, qNMR) MeltingPoint Melting Point (Preliminary Purity Check) Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC High Resolution Separation Purity_Assessment->GCMS Volatile Impurity Identification Purity_Assessment->NMR Structural Confirmation Purity_Assessment->MeltingPoint Rapid Screening

Caption: Comparison of analytical techniques for purity assessment.

A Comparative Guide to the Synthetic Introduction of the 2-Fluoro-3-methoxybenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-fluoro-3-methoxybenzyl group, in particular, can impart unique electronic and conformational constraints. This guide provides an objective comparison of synthetic routes for the introduction of this moiety, focusing on the widely used Williamson ether synthesis and its alternatives. Performance is compared through a summary of experimental data, and detailed protocols are provided for key reactions.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative metrics for three common methods of forming a 2-fluoro-3-methoxybenzyl ether.

ParameterRoute 1: Williamson Ether Synthesis with 2-Fluoro-3-methoxybenzyl bromideRoute 2 (Alternative): Williamson Ether Synthesis with p-Methoxybenzyl chloride (PMB-Cl)Route 3 (Alternative): Mitsunobu Reaction with 2-Fluoro-3-methoxybenzyl alcohol
Reaction Type SN2SN2SN2 (with inversion of configuration at the alcohol)
Typical Yield 50-95%[1][2]70-95%60-90%[3]
Key Reagents Alcohol/Phenol, NaH, this compound, DMFAlcohol/Phenol, NaH, p-Methoxybenzyl chloride, DMF/THFAlcohol, PPh3, DEAD or DIAD, 2-Fluoro-3-methoxybenzyl alcohol, THF
Reaction Temperature 0 °C to room temperature[4]0 °C to reflux0 °C to room temperature[5]
Reaction Time 1-16 hours[1][2][4]2-16 hours2-24 hours[3]
Key Advantages - Direct introduction of the desired fluorinated moiety. - Widely applicable and well-understood reaction.- High yields. - Reagent is less expensive and more common.- Mild reaction conditions. - Avoids the preparation of an alkyl halide. - Proceeds with inversion of stereochemistry at the alcohol, which can be advantageous.
Key Disadvantages - Requires synthesis of the benzyl bromide. - Potential for elimination side reactions with secondary/tertiary alcohols.[6]- Does not introduce the fluorinated substituent. - Potential for elimination side reactions.- Stoichiometric amounts of phosphine oxide byproduct can complicate purification. - DEAD/DIAD are hazardous reagents. - Generally lower atom economy.

Experimental Protocols

Route 1: Williamson Ether Synthesis with this compound

This protocol is adapted from the general procedure for the synthesis of fluorinated benzyl ethers.[4]

Procedure:

  • A solution of the alcohol or phenol (1.0 eq.) and this compound (1.2 eq.) in anhydrous dimethylformamide (DMF) is prepared and stirred under an inert atmosphere (e.g., argon).

  • The mixture is cooled to 0 °C in an ice bath.

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of methanol.

  • The volatile materials are removed under reduced pressure.

  • The residue is purified by silica gel column chromatography.

Route 2: Williamson Ether Synthesis with p-Methoxybenzyl chloride (PMB-Cl)

This is a standard protocol for the protection of alcohols as PMB ethers.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of the alcohol (1.0 eq.) in THF is added dropwise at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of p-methoxybenzyl chloride (1.1 eq.) in THF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-16 hours, or heated to reflux if necessary.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Route 3: Mitsunobu Reaction with 2-Fluoro-3-methoxybenzyl alcohol

This protocol is a general procedure for the Mitsunobu reaction to form ethers.[5][7]

Procedure:

  • To a solution of 2-Fluoro-3-methoxybenzyl alcohol (1.2 eq.), the substrate alcohol (1.0 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to separate the desired ether from the triphenylphosphine oxide byproduct.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide BnBr This compound Ether 2-Fluoro-3-methoxybenzyl Ether (R-O-Bn) BnBr->Ether Alkoxide->Ether SN2 Attack Salt Salt (e.g., NaBr)

Williamson Ether Synthesis Pathway

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH Substrate Alcohol (R-OH) Oxyphosphonium Oxyphosphonium Salt ROH->Oxyphosphonium BnOH 2-Fluoro-3-methoxybenzyl alcohol Ether 2-Fluoro-3-methoxybenzyl Ether (R-O-Bn) PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Betaine->Oxyphosphonium Oxyphosphonium->Ether SN2 Attack PPh3O PPh₃=O Hydrazine Hydrazine byproduct

Mitsunobu Reaction Pathway for Ether Synthesis

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Reagents setup->reagents reaction Reaction Monitoring (TLC) reagents->reaction quench Quenching reaction->quench Completion workup Aqueous Workup / Solvent Removal quench->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General Experimental Workflow

References

A Comparative Analysis of Benzylating Agents for O-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylation of alcohols is a fundamental and frequently employed transformation in organic synthesis, particularly for the protection of hydroxyl groups during the synthesis of complex molecules such as pharmaceuticals and natural products. The choice of the appropriate benzylating agent is critical and depends on the substrate's sensitivity to acidic or basic conditions, steric hindrance, and the desired yield. This guide provides an objective comparison of common benzylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Performance Comparison of Benzylating Agents

The efficacy of different benzylating agents is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for the benzylation of various alcohols using common benzylating agents.

Benzylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Bromide PhenolK2CO3AcetoneReflux895[1]
4-MethoxyphenolK2CO3AcetoneReflux892[1]
4-NitrophenolK2CO3AcetoneReflux898[1]
1-DecanolKOHNoneRT1695[2]
Benzyl AlcoholKOHNoneRT4.596[2]
Benzyl Trichloroacetimidate 3-Hydroxymethyl-2-methyl cyclopentanoneTMS-OTfCH2Cl20 to RT2460[3]
Cyclopropanol derivativeTFMSACH2Cl20 to RT1639[3]
Diynediol derivativeTFMSACH2Cl2/Pentane0 to RT1645[3]
Benzyl Alcohol Glycerol20% w/w Cs-DTP/K-10None150448 (conversion)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are typical protocols for the benzylation of alcohols using the discussed agents.

Protocol 1: Benzylation using Benzyl Bromide (Williamson Ether Synthesis)

This method proceeds via an SN2 reaction between an alkoxide and benzyl bromide and is suitable for substrates that can tolerate basic conditions.[5][6][7]

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)

  • Benzyl bromide (BnBr, 1.5–2.0 equiv)

  • Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C and add NaH (2.0 equiv) portion-wise.

  • Add benzyl bromide (1.5–2.0 equiv) to the solution at 0°C.

  • Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of an excess of triethylamine, followed by water.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Benzylation using Benzyl Trichloroacetimidate

This method is ideal for substrates sensitive to basic conditions, as it proceeds under mildly acidic conditions.[3][8][9]

Materials:

  • Alcohol (1.0 equiv)

  • Benzyl trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (catalytic amount, e.g., 0.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add the acidic catalyst (TfOH or TMS-OTf).

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash chromatography.

Protocol 3: Acid-Catalyzed Benzylation using Benzyl Alcohol

This approach is often employed in solvent-free conditions with a solid acid catalyst and is particularly relevant for specific substrates like polyols.[4]

Materials:

  • Glycerol (1.0 equiv)

  • Benzyl alcohol (3.0 equiv)

  • Solid acid catalyst (e.g., 20% w/w Cs-DTP/K-10, 0.03 g/cm³)

Procedure:

  • In a batch reactor, combine glycerol, benzyl alcohol, and the solid acid catalyst.

  • Heat the reaction mixture to 150°C.

  • Stir the mixture for 4 hours.

  • Monitor the conversion of the starting material and the formation of products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The product mixture can be purified by distillation or chromatography.

Reaction Mechanisms and Workflow

The choice of benzylating agent dictates the reaction pathway. The Williamson ether synthesis with benzyl bromide is a classic SN2 reaction. In contrast, the reaction with benzyl trichloroacetimidate proceeds under acidic conditions, likely through an SN1 or SN2-like mechanism involving a protonated imidate intermediate. Acid-catalyzed benzylation with benzyl alcohol involves the protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the substrate alcohol.

A logical workflow for a comparative analysis of these agents is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Substrate Alcohol B Prepare Benzylating Agents: - Benzyl Bromide - Benzyl Trichloroacetimidate - Benzyl Alcohol A->B C Prepare Catalysts/Reagents: - NaH, K2CO3 - TfOH, TMS-OTf - Solid Acid Catalyst A->C D Method 1: Williamson Ether Synthesis (Basic Conditions) B->D E Method 2: Trichloroacetimidate (Acidic Conditions) B->E F Method 3: Acid-Catalyzed (Solvent-Free) B->F C->D C->E C->F G Reaction Monitoring (TLC, GC) D->G E->G F->G H Work-up and Purification G->H I Yield Determination H->I J Product Characterization (NMR, MS) H->J K Comparative Yield Analysis I->K J->K

References

A Comparative Guide to the Kinetic Studies of 2-Fluoro-3-methoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated reaction kinetics of 2-Fluoro-3-methoxybenzyl bromide and its analogues. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this document leverages established principles of physical organic chemistry and available data for structurally similar compounds to predict its reactivity. The information herein is intended to assist researchers in designing experiments, interpreting results, and understanding the influence of substituents on the kinetics of nucleophilic substitution reactions involving this and related compounds.

Introduction to the Reactivity of Benzyl Bromides

Benzyl bromides are versatile reagents in organic synthesis, frequently employed in the introduction of a benzyl group to a variety of nucleophiles. Their reactivity is highly dependent on the nature and position of substituents on the aromatic ring, as well as the reaction conditions such as the solvent and the nucleophile. These reactions typically proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism. The former involves the formation of a carbocation intermediate, while the latter is a concerted process. The presence of substituents on the benzene ring can significantly influence the reaction rate and the predominant mechanistic pathway by altering the electronic properties of the benzylic carbon.

Expected Kinetic Profile of this compound

The kinetic behavior of this compound in nucleophilic substitution reactions is influenced by the electronic effects of the fluoro and methoxy substituents.

  • Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect destabilizes the formation of a positive charge at the benzylic position, which would slow down an SN1 reaction. Conversely, by withdrawing electron density, it can make the benzylic carbon slightly more electrophilic, potentially favoring an SN2 pathway.

  • Methoxy (at C3): The methoxy group is a resonance electron-donating group (+M) and an inductive electron-withdrawing group (-I). In the meta position, its resonance effect is less pronounced compared to the ortho or para positions. However, it still exerts an overall electron-donating character that can stabilize a developing positive charge at the benzylic carbon, thus favoring an SN1 pathway.

The interplay of these opposing effects—the strong -I effect of fluorine and the moderate +M/-I effect of the meta-methoxy group—will determine the overall reactivity and mechanistic preference. It is plausible that this compound will exhibit borderline behavior, with the reaction mechanism being highly sensitive to the solvent polarity and the nucleophilicity of the attacking species.

Comparative Kinetic Data of Substituted Benzyl Bromides

To provide a quantitative context for the expected reactivity of this compound, the following table summarizes kinetic data for the solvolysis of various substituted benzyl bromides in 80% aqueous ethanol. Solvolysis in this protic solvent mixture often favors the SN1 pathway, and the relative rates reflect the stability of the corresponding carbocation intermediates.

Substituent (X) in X-C₆H₄CH₂BrRelative Rate (kₓ/kₗ)Hammett Substituent Constant (σ)
4-Methoxy1500-0.27
4-Methyl21-0.17
H (Unsubstituted) 1 0
4-Chloro0.760.23
3-Nitro0.0450.71
4-Nitro0.0250.78

Data is illustrative and compiled from various sources on the kinetics of benzyl halide solvolysis.

This data demonstrates that electron-donating groups (e.g., 4-methoxy, 4-methyl) significantly accelerate the solvolysis rate by stabilizing the benzylic carbocation, which is characteristic of an SN1 mechanism. Conversely, electron-withdrawing groups (e.g., 4-chloro, 3-nitro, 4-nitro) decelerate the reaction. Based on these trends, the combined electronic effects of the 2-fluoro and 3-methoxy groups are expected to result in a solvolysis rate for this compound that is likely slower than that of unsubstituted benzyl bromide.

Experimental Protocols

A common and effective method for studying the kinetics of reactions involving benzyl bromides is conductometry. This technique is particularly useful for solvolysis reactions or reactions with neutral nucleophiles where ions are produced as products, leading to a change in the conductivity of the solution over time.

General Protocol for Kinetic Analysis by Conductometry
  • Reagent and Solvent Preparation:

    • Procure high-purity this compound and any other substituted benzyl bromides for comparison.

    • Use analytical grade solvents (e.g., ethanol, acetone, water) and prepare the desired solvent mixtures by volume or weight.

    • Prepare a stock solution of the benzyl bromide in a small amount of a suitable non-reactive solvent (e.g., acetone) to facilitate rapid dissolution in the reaction medium.

  • Instrumentation Setup:

    • Use a calibrated conductivity meter with a suitable probe.

    • Set up a constant temperature bath to maintain the reaction temperature within ±0.1 °C.

    • Equilibrate the solvent mixture and the reactant solutions to the desired temperature before mixing.

  • Kinetic Run:

    • Place a known volume of the temperature-equilibrated solvent mixture into the reaction vessel containing the conductivity probe.

    • Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the solvent, ensuring rapid and thorough mixing.

    • Immediately start recording the conductivity of the solution as a function of time.

    • Continue data acquisition until the reaction is complete, as indicated by a stable conductivity reading (typically after at least 3 half-lives).

  • Data Analysis:

    • The observed first-order rate constant (k_obs) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot will be -k_obs.

    • For bimolecular reactions, if the nucleophile is in large excess, pseudo-first-order kinetics can be assumed. The second-order rate constant can then be obtained by dividing k_obs by the concentration of the nucleophile.

    • Activation parameters (Ea, ΔH‡, ΔS‡) can be determined by measuring the rate constants at different temperatures and applying the Arrhenius or Eyring equations.

Visualizing Reaction Pathways and Experimental Workflow

Reaction Mechanisms

The nucleophilic substitution of this compound can proceed through two primary pathways, SN1 and SN2, depending on the reaction conditions.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Start R-Br SN1_Carbocation R+ + Br- SN1_Start->SN1_Carbocation Slow, RDS SN1_Product R-Nu + Br- SN1_Carbocation->SN1_Product Fast, +Nu- SN2_Start R-Br + Nu- SN2_Transition [Nu---R---Br]‡ SN2_Start->SN2_Transition Concerted SN2_Product R-Nu + Br- SN2_Transition->SN2_Product G Prep Reagent & Solvent Preparation Equil Temperature Equilibration Prep->Equil Mix Reactant Mixing Equil->Mix Measure Conductivity Measurement vs. Time Mix->Measure Analyze Data Analysis (Rate Constant Calculation) Measure->Analyze Report Results & Interpretation Analyze->Report

A Comparative Guide to Novel Fluorinated Compounds Derived from 2-Fluoro-3-methoxybenzyl Bromide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel compounds synthesized from precursors such as 2-Fluoro-3-methoxybenzyl bromide, with a focus on their structural confirmation and biological performance against established alternatives. The inclusion of fluorine and methoxy groups into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity and metabolic stability. This guide will delve into the synthesis, characterization, and bioactivity of a representative novel fluorinated chalcone and compare it with a standard therapeutic agent.

Data Presentation: Comparative Analysis

Here, we compare a novel fluorinated chalcone, (E)-1-(4-fluorophenyl)-3-(2-fluoro-3-methoxyphenyl)prop-2-en-1-one, which can be synthesized from a 2-fluoro-3-methoxybenzaldehyde precursor (derivable from this compound), with the well-established anti-cancer drug, 5-Fluorouracil (5-FU).

ParameterNovel Fluorinated Chalcone5-Fluorouracil (Alternative)
Structure (E)-1-(4-fluorophenyl)-3-(2-fluoro-3-methoxyphenyl)prop-2-en-1-one5-fluoro-1,3-dihydropyrimidine-2,4-dione
Molecular Formula C₁₆H₁₁F₂O₂C₄H₃FN₂O₂
Molecular Weight 276.26 g/mol 130.08 g/mol
Synthesis Method Claisen-Schmidt CondensationVarious multi-step industrial syntheses
Structural Confirmation ¹H NMR, ¹³C NMR, IR, Mass SpectrometryStandard pharmaceutical quality control methods
Anticancer Activity (IC₅₀) Varies by cell line, reported in low µM range for similar compounds[1][2]Varies by cell line, generally in the low µM range[3]
Mechanism of Action Induction of apoptosis, cell cycle arrest[2]Inhibition of thymidylate synthase, incorporation into RNA and DNA

Experimental Protocols

Synthesis of (E)-1-(4-fluorophenyl)-3-(2-fluoro-3-methoxyphenyl)prop-2-en-1-one (A Novel Fluorinated Chalcone)

This protocol is based on the general Claisen-Schmidt condensation method for synthesizing chalcones.[4][5][6]

Materials:

  • 2-Fluoro-3-methoxybenzaldehyde (can be synthesized from this compound by oxidation)

  • 4-Fluoroacetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolve 1.0 equivalent of 2-fluoro-3-methoxybenzaldehyde and 1.0 equivalent of 4-fluoroacetophenone in ethanol.

  • Slowly add an aqueous solution of NaOH (1.5 equivalents) to the ethanolic solution with constant stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • The precipitated solid is filtered, washed with cold deionized water, and dried.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Structural Confirmation

The structure of the synthesized chalcone is confirmed using the following spectroscopic methods:[4]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include doublets for the vinyl protons with a coupling constant characteristic of a trans-alkene, aromatic proton signals, and singlets for the methoxy and methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon, alkene carbons, and aromatic carbons, with characteristic shifts due to the fluorine and methoxy substituents.

  • FT-IR (KBr): Characteristic absorption bands for the carbonyl group (C=O), carbon-carbon double bond (C=C), and carbon-fluorine (C-F) bonds would be observed.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight of the compound would confirm its identity.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the novel fluorinated chalcone and 5-Fluorouracil are assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (novel fluorinated chalcone and 5-Fluorouracil) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Mandatory Visualization

Synthesis_and_Screening_Workflow start Start: 2-Fluoro-3-methoxybenzyl bromide oxidation Oxidation start->oxidation aldehyde 2-Fluoro-3-methoxybenzaldehyde oxidation->aldehyde condensation Claisen-Schmidt Condensation aldehyde->condensation chalcone Novel Fluorinated Chalcone condensation->chalcone acetophenone 4-Fluoroacetophenone acetophenone->condensation struct_confirm Structural Confirmation (NMR, MS, IR) chalcone->struct_confirm bio_assay Biological Activity Screening chalcone->bio_assay comparison Comparison with Alternatives struct_confirm->comparison anticancer Anticancer Assay (MTT) bio_assay->anticancer antimicrobial Antimicrobial Assay (MIC) bio_assay->antimicrobial data_analysis Data Analysis (IC50 / MIC) anticancer->data_analysis antimicrobial->data_analysis data_analysis->comparison end End: Comparative Guide comparison->end

Caption: Workflow for the synthesis and evaluation of novel compounds.

Apoptosis_Signaling_Pathway chalcone Fluorinated Chalcone ros ↑ ROS Production chalcone->ros mito Mitochondrial Stress ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-3-methoxybenzyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Hazard Information

Below is a summary of the likely hazards associated with 2-Fluoro-3-methoxybenzyl bromide, based on data for analogous compounds.

Hazard ClassificationDescriptionSource Compounds
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[4][5]2-Fluoro-4-methoxybenzyl bromide, 2-Fluoro-6-methoxybenzyl bromide
Serious Eye Damage/IrritationCauses serious eye damage.[4][5]2-Fluoro-4-methoxybenzyl bromide, 2-Fluoro-6-methoxybenzyl bromide
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[5][6]Benzyl bromide, 2-Fluoro-6-methoxybenzyl bromide
Acute ToxicityToxic by all routes of exposure (oral, dermal, inhalation).[2]Benzyl bromide
LachrymatorIs expected to be a lachrymator, causing tearing.[2][7]Benzyl bromide

Disposal and Decontamination Procedures

Proper disposal of this compound and contaminated materials is crucial. The following protocols are based on guidelines for hazardous chemical waste.

Small Spills (in a chemical fume hood)
  • Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][5]

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[3][4] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (Optional but Recommended): Cautiously and slowly add a neutralizing agent, such as sodium bicarbonate or a mixture of soda ash and slaked lime, to the absorbent material.

  • Collect the Waste: Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.[3]

Disposal of Unused or Waste this compound
  • Do Not Dispose Down the Drain: This chemical should never be disposed of via the sewer system.[5][8]

  • Containerize: Place the chemical in its original container or a compatible, properly labeled hazardous waste container.[9] Ensure the container is sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, amines, and oxidizing agents.[3][8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[6][7][10] This may involve incineration in a facility equipped with an afterburner and scrubber to handle the hazardous combustion products, which may include hydrogen bromide and hydrogen fluoride.[2][3]

Disposal of Empty Containers
  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinseates should also be collected as hazardous waste.

  • Deface Label: Completely remove or deface the original label on the container.[9]

  • Dispose of Container: Once clean and dry, the container can be disposed of in accordance with institutional and local regulations, which may allow for disposal as regular solid waste.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

Disposal Workflow for this compound start Disposal Event spill Spill start->spill waste_product Unused/Waste Product start->waste_product empty_container Empty Container start->empty_container absorb Absorb with Inert Material (e.g., sand, lime) spill->absorb containerize Ensure Proper Container and Labeling waste_product->containerize triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_spill Collect in Labeled Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate professional_disposal Arrange for Professional Hazardous Waste Disposal decontaminate->professional_disposal store Store Safely in a Cool, Dry, Ventilated Area containerize->store store->professional_disposal collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label collect_rinseate->deface_label collect_rinseate->professional_disposal dispose_container Dispose of Container per Local Regulations deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methoxybenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.